molecular formula C12H14N4O4S B602549 Sulfadimethoxine-13C6 CAS No. 1334378-48-1

Sulfadimethoxine-13C6

Cat. No.: B602549
CAS No.: 1334378-48-1
M. Wt: 316.29 g/mol
InChI Key: ZZORFUFYDOWNEF-CICUYXHZSA-N
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Description

An isotope labelled Sulfadimethoxine. Sulfadimethoxine is a sulfonamide antimicrobial medication used in veterinary medicine.

Properties

IUPAC Name

4-amino-N-(2,6-dimethoxypyrimidin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3+1,4+1,5+1,6+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZORFUFYDOWNEF-CICUYXHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334378-48-1
Record name 1334378-48-1
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Foundational & Exploratory

An In-depth Technical Guide to Sulfadimethoxine-13C6 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfadimethoxine-13C6 is the stable isotope-labeled form of Sulfadimethoxine, a broad-spectrum sulfonamide antibiotic. In the scientific community, particularly in the fields of drug metabolism, pharmacokinetics (DMPK), and analytical chemistry, isotopically labeled compounds are indispensable tools. This compound, with six carbon-13 atoms incorporated into its phenyl ring, serves as an ideal internal standard for highly accurate and precise quantification of Sulfadimethoxine in complex biological matrices using mass spectrometry. Its chemical and physical properties are nearly identical to those of the unlabeled drug, but its distinct mass allows for clear differentiation in analytical assays.

This guide provides a comprehensive overview of this compound, its chemical properties, a plausible synthetic route, its mechanism of action, and detailed experimental protocols for its application as an internal standard in analytical methods.

Chemical and Physical Properties

The incorporation of six 13C isotopes results in a predictable mass shift, which is the key to its utility as an internal standard, while other physicochemical properties are expected to be very similar to the unlabeled parent compound.

PropertyValueSource
Chemical Name 4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide-13C6[1]
Synonyms Sulphadimethoxine-13C6, Sulfadimethoxine (phenyl-13C6)[2][3]
Molecular Formula ¹³C₆C₆H₁₄N₄O₄S[4]
Molecular Weight 316.29 g/mol [3]
Exact Mass 316.09370513 Da[3]
CAS Number 1334378-48-1[2][3][4]
Appearance White to off-white solid (inferred from parent compound)[5]
Melting Point Approx. 203.5 °C (for unlabeled Sulfadimethoxine)[6][7]
Solubility Soluble in DMF and DMSO (for unlabeled Sulfadimethoxine)[8]
pKa 6.91 (strongest acidic, for unlabeled Sulfadimethoxine)[7]
LogP 1.63 (for unlabeled Sulfadimethoxine)[6][7]

Synthesis of this compound

The synthesis can be conceptualized as a multi-step process:

  • Acetylation of Aniline-13C6: Aniline-13C6 is first protected by acetylation to form Acetanilide-13C6.

  • Chlorosulfonation: The Acetanilide-13C6 is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding 4-acetamidobenzenesulfonyl chloride-13C6.

  • Condensation: The resulting sulfonyl chloride is condensed with 4-amino-2,6-dimethoxypyrimidine.

  • Deacetylation: The final step involves the removal of the acetyl protecting group to yield this compound.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfadimethoxine, the parent compound of this compound, exerts its antimicrobial effect by interfering with the bacterial synthesis of folic acid (a crucial vitamin for DNA synthesis and cell growth).[5] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Due to its structural similarity to PABA, Sulfadimethoxine can bind to the active site of DHPS, thereby blocking the normal enzymatic reaction and halting the production of dihydrofolic acid, a precursor to folic acid. This ultimately leads to the inhibition of bacterial growth and replication. Mammalian cells are not affected as they obtain folic acid from their diet and do not possess the DHPS enzyme.

Sulfadimethoxine_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase DNA DNA Synthesis & Cell Growth THF->DNA Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->DHPS Competitive Inhibition

Figure 1: Signaling pathway of Sulfadimethoxine's mechanism of action.

Experimental Protocols: Application as an Internal Standard

This compound is primarily used as an internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed methodology for the determination of Sulfadimethoxine in animal tissue, adapted from established analytical methods for sulfonamides.

Objective: To quantify the concentration of Sulfadimethoxine in a biological matrix (e.g., muscle tissue) using this compound as an internal standard.

Materials and Reagents:

  • Sulfadimethoxine analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Standard Solution Preparation:

    • Prepare stock solutions of Sulfadimethoxine and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of Sulfadimethoxine by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 ACN:water).

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

  • Sample Preparation:

    • Weigh 1 g of homogenized tissue sample into a centrifuge tube.

    • Add a known amount of the this compound internal standard working solution.

    • Add 5 mL of acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by ultrapure water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analytes with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient elution program optimized for the separation of Sulfadimethoxine.

    • Tandem Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Sulfadimethoxine and this compound.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of Sulfadimethoxine to the peak area of this compound against the concentration of the Sulfadimethoxine standards.

    • Determine the concentration of Sulfadimethoxine in the samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow_Sulfadimethoxine_Analysis cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample 1g Tissue Sample Spike Spike with This compound Sample->Spike Extract Extract with Acetonitrile Spike->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Quant Quantification using Calibration Curve LCMS->Quant

Figure 2: Experimental workflow for the analysis of Sulfadimethoxine.

Conclusion

This compound is a critical analytical tool for researchers, scientists, and drug development professionals. Its use as an internal standard in LC-MS/MS assays ensures the high accuracy and reliability required for regulatory submissions and fundamental research. Understanding its chemical properties, mechanism of action, and the application of robust analytical protocols is essential for its effective implementation in the laboratory. This guide provides a foundational understanding to facilitate its use in the quantitative analysis of Sulfadimethoxine.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Sulfadimethoxine-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Sulfadimethoxine-13C6, an isotopically labeled version of the sulfonamide antibiotic, Sulfadimethoxine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Chemical Identity and Structure

This compound is a stable isotope-labeled analog of Sulfadimethoxine, where six carbon atoms on the phenyl ring are replaced with Carbon-13 (¹³C). This labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based assays, allowing for accurate and precise measurement of Sulfadimethoxine in various biological and environmental matrices.

Chemical Name: 4-Amino-N-(2,6-dimethoxypyrimidin-4-yl)benzene-¹³C₆-sulfonamide Molecular Formula: C₆¹³C₆H₁₄N₄O₄S CAS Number: 1334378-48-1[1] Unlabeled CAS Number: 122-11-2[1]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of Sulfadimethoxine. It is important to note that the isotopic labeling with ¹³C is not expected to significantly alter these fundamental physicochemical characteristics.

Table 1: General Physicochemical Data
PropertyValueSource
Molecular Weight 316.29 g/mol [2]
Exact Mass 316.09370513 Da[2]
Appearance White to Off-White Solid[3]
Isotopic Purity >99.0 atom% ¹³C[1]
Overall Purity (HPLC) > 99.0 %[1]
Storage Conditions Refrigerator, 2-8°C[1]
Shelf Life 24 months[1]
Table 2: Quantitative Experimental Data for Sulfadimethoxine
PropertyValueSource
Melting Point 200 - 203.5 °C[2][3][4]
Water Solubility 343 mg/L[2][4]
pKa 5.94 (at 25°C)[3]
LogP 1.63[4]
Table 3: Solubility in Organic Solvents for Sulfadimethoxine
SolventSolubilitySource
DMF 20 mg/mL[5]
DMSO 10 mg/mL[5]
DMF:PBS (pH 7.2) (1:7) 0.16 mg/mL[5]
NH₄OH (1 M) 50 mg/mL, clear, faintly yellow[3]

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of sulfonamides like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. For pure substances, this occurs over a narrow range. Impurities typically depress and broaden the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (closed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: The this compound sample should be finely powdered using a mortar and pestle and thoroughly dried to remove any residual solvent.

  • Capillary Tube Packing: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into a dense column at the bottom, typically 2-4 mm in height.

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus:

  • Thermostatically controlled shaker or water bath

  • Vials or flasks with screw caps

  • Analytical balance

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: An excess amount of this compound is weighed and added to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a vial.

  • Equilibration: The vials are sealed and placed in a shaker or water bath maintained at a constant temperature (e.g., 25°C or 37°C). The samples are agitated for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand to let the excess solid settle. The samples are then centrifuged at a high speed to further separate the solid and liquid phases.

  • Sample Analysis: A clear aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). The solubility is then reported in units such as mg/L or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solutions of strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

  • Titration: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed in the solution. The solution is then titrated with a standardized solution of a strong base (for acidic compounds) or a strong acid (for basic compounds). The titrant is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa is determined from the pH at the half-equivalence point.

Mechanism of Action and Signaling Pathway

Sulfadimethoxine, like other sulfonamides, exerts its antimicrobial effect by interfering with the bacterial synthesis of folic acid. Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. Mammals, in contrast, obtain folic acid from their diet and are therefore unaffected by this mechanism.

The key enzyme inhibited by sulfonamides is dihydropteroate synthase (DHPS) . Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By competitively inhibiting this enzyme, Sulfadimethoxine prevents the conversion of PABA to dihydropteroate, a crucial step in the folic acid synthesis pathway. This ultimately leads to a depletion of folic acid and cessation of bacterial growth (bacteriostatic effect).

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes conversion Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Active Folic Acid) Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Sulfadimethoxine This compound Sulfadimethoxine->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by Sulfadimethoxine.

Analytical Workflow for Quantification

This compound is primarily used as an internal standard for the quantification of Sulfadimethoxine in complex matrices. A typical analytical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below.

LCMS_Workflow Sample_Prep 1. Sample Preparation (e.g., protein precipitation, solid-phase extraction) Spiking 2. Spiking with This compound (Internal Standard) Sample_Prep->Spiking LC_Separation 3. Liquid Chromatography (LC) Separation Spiking->LC_Separation MS_Ionization 4. Mass Spectrometry (MS) Ionization (e.g., ESI) LC_Separation->MS_Ionization MS_Detection 5. Tandem MS (MS/MS) Detection and Quantification MS_Ionization->MS_Detection Data_Analysis 6. Data Analysis (Ratio of analyte to internal standard) MS_Detection->Data_Analysis

Caption: Typical LC-MS/MS workflow for the quantification of Sulfadimethoxine.

Safety Information

Based on the safety data for Sulfadimethoxine, the following hazards have been identified. Users should handle this compound with appropriate precautions in a laboratory setting.

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H317: May cause an allergic skin reaction.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work in a well-ventilated area or under a fume hood.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Carbon-13 Labeled Sulfadimethoxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of carbon-13 (¹³C) labeled Sulfadimethoxine, a critical tool in drug metabolism, pharmacokinetic (DMPK) studies, and as an internal standard for quantitative bioanalysis. The methodologies outlined are based on established synthetic routes for sulfonamide antibiotics, adapted for isotopic labeling.

Introduction

Sulfadimethoxine is a long-acting sulfonamide antibiotic used in veterinary medicine.[1] The introduction of a stable isotope label, such as ¹³C, into the molecule is invaluable for researchers. ¹³C-labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry. This property allows for precise quantification in complex biological matrices and enables detailed metabolic fate studies.[2][3][4] The most common approach for synthesizing phenyl-ring-labeled sulfonamides is a multi-step process starting from a commercially available ¹³C-labeled aniline.[5]

Synthetic Pathway Overview

The synthesis of [¹³C₆]-Sulfadimethoxine, where the label is incorporated into the aniline ring, can be accomplished through a well-defined five-step synthetic sequence. This method is adapted from established procedures for synthesizing other ¹³C-labeled sulfonamides.[5] The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Core Synthesis cluster_2 Purification and Analysis A [U-¹³C₆]Aniline B Step 1: Acetylation (Acetanilide formation) A->B Acetic Anhydride C Step 2: Chlorosulfonation B->C Chlorosulfonic Acid D Step 3: Condensation (Sulfonamide formation) C->D 2,6-Dimethoxy-4-aminopyrimidine E Step 4: Hydrolysis (Deacetylation) D->E Acid or Base F Purification (e.g., Crystallization, Chromatography) E->F G Final Product: [¹³C₆]-Sulfadimethoxine F->G H Quality Control (LC-MS, NMR, Purity Analysis) G->H

Caption: Overall workflow for the synthesis of [¹³C₆]-Sulfadimethoxine.

Detailed Experimental Protocols

The following protocols are adapted from the synthesis of analogous ¹³C-labeled sulfonamides and represent a viable pathway for producing [¹³C₆]-Sulfadimethoxine.[5]

Step 1: Acetylation of [U-¹³C₆]Aniline

This initial step protects the amino group of the aniline to prevent side reactions during the subsequent chlorosulfonation.

  • Reactants:

    • [U-¹³C₆]Aniline (1.0 eq)

    • Acetic Anhydride (1.1 eq)

    • Glacial Acetic Acid (as solvent)

  • Procedure:

    • Dissolve [U-¹³C₆]Aniline in glacial acetic acid.

    • Add acetic anhydride dropwise to the solution while stirring.

    • Heat the reaction mixture at reflux for 2 hours.

    • Cool the mixture and pour it into ice-cold water to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield [¹³C₆]-acetanilide.

Step 2: Chlorosulfonation of [¹³C₆]-Acetanilide

This step introduces the sulfonyl chloride group, which is essential for forming the sulfonamide linkage.

  • Reactants:

    • [¹³C₆]-Acetanilide (1.0 eq)

    • Chlorosulfonic Acid (5.0 eq)

  • Procedure:

    • In a flask equipped with a dropping funnel and a gas trap, slowly add [¹³C₆]-acetanilide in portions to an excess of chlorosulfonic acid, maintaining the temperature below 10°C.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70°C for 2 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice to precipitate the sulfonyl chloride.

    • Filter the product, wash with cold water, and use immediately in the next step due to its instability.

Step 3: Condensation with 2,6-Dimethoxy-4-aminopyrimidine

This is the key step where the sulfonamide bond is formed.

  • Reactants:

    • [¹³C₆]-N-acetylsulfanilyl chloride (from Step 2) (1.0 eq)

    • 2,6-Dimethoxy-4-aminopyrimidine (1.0 eq)

    • Pyridine (as solvent and base)

  • Procedure:

    • Dissolve 2,6-dimethoxy-4-aminopyrimidine in pyridine.

    • Add the crude [¹³C₆]-N-acetylsulfanilyl chloride portion-wise to the solution while stirring and cooling in an ice bath.

    • After the addition, allow the mixture to stir at room temperature overnight.

    • Pour the reaction mixture into dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the protected [¹³C₆]-Sulfadimethoxine.

Step 4: Hydrolysis (Deacetylation)

The final step removes the acetyl protecting group to yield the target compound.

  • Reactants:

    • Protected [¹³C₆]-Sulfadimethoxine (from Step 3) (1.0 eq)

    • Aqueous Sodium Hydroxide (e.g., 2M)

  • Procedure:

    • Suspend the protected compound in an aqueous solution of sodium hydroxide.

    • Heat the mixture at reflux until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the solution and neutralize with hydrochloric acid to precipitate the final product.

    • Filter the [¹³C₆]-Sulfadimethoxine, wash with water, and dry.

Purification and Quality Control

Purification of the final product is typically achieved by recrystallization from a suitable solvent such as ethanol/water. The purity and identity of the [¹³C₆]-Sulfadimethoxine must be confirmed through various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

  • Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the six ¹³C atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the position of the labels.

Quantitative Data Summary

The following table summarizes the expected yields and purity for the synthesis of ¹³C-labeled sulfonamides, based on literature values for similar compounds.[5]

StepProductTypical Yield (%)Purity Target (%)
1. Acetylation[¹³C₆]-Acetanilide> 95> 98
2. Chlorosulfonation[¹³C₆]-N-acetylsulfanilyl chlorideUsed crude-
3. CondensationProtected [¹³C₆]-Sulfadimethoxine60 - 75> 95
4. Hydrolysis[¹³C₆]-Sulfadimethoxine> 90> 98
Overall [¹³C₆]-Sulfadimethoxine 28 - 54 > 98

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression of functional group protection, introduction of the key sulfonamide linkage, and deprotection.

Logical_Progression Start [U-¹³C₆]Aniline Protect Protect Amino Group (Acetylation) Start->Protect Activate Activate Phenyl Ring (Chlorosulfonation) Protect->Activate Couple Couple with Pyrimidine Moiety (Condensation) Activate->Couple Deprotect Deprotect Amino Group (Hydrolysis) Couple->Deprotect End [¹³C₆]-Sulfadimethoxine Deprotect->End

Caption: Logical flow of the synthetic strategy.

Conclusion

The synthesis of carbon-13 labeled Sulfadimethoxine is a feasible process for a well-equipped organic chemistry laboratory. By adapting established methods for sulfonamide synthesis and utilizing commercially available ¹³C-labeled starting materials, researchers can produce high-purity labeled compounds essential for advanced pharmaceutical research and development. Careful execution of each step and rigorous analytical characterization are paramount to ensuring the quality of the final product.

References

Introduction: The Role of Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action of Sulfadimethoxine-¹³C₆ as an Internal Standard

In the realm of quantitative analytical chemistry, particularly in bioanalysis using liquid chromatography-mass spectrometry (LC-MS), achieving accuracy and precision is paramount. However, the complexity of biological matrices (e.g., plasma, urine, tissue) introduces significant variability. Factors such as sample loss during preparation, fluctuations in instrument performance, and matrix-induced ion suppression or enhancement can compromise the integrity of analytical results. To counteract these variables, an internal standard (IS) is employed.

An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the detector.[1] Isotopically labeled compounds are considered the "gold standard" for this purpose.[2][3] Sulfadimethoxine-¹³C₆ is a stable isotope-labeled (SIL) analog of the sulfonamide antibiotic Sulfadimethoxine.[4] It serves as an exemplary internal standard, enabling highly accurate quantification through a technique known as isotope dilution mass spectrometry (IDMS).[1][2] This guide elucidates the core mechanism of Sulfadimethoxine-¹³C₆ as an internal standard, provides representative experimental protocols, and presents the underlying principles in a clear, technical format for researchers and drug development professionals.

Core Mechanism: Isotope Dilution Mass Spectrometry (IDMS)

The utility of Sulfadimethoxine-¹³C₆ is fundamentally based on the principle of Isotope Dilution Mass Spectrometry (IDMS). This technique is a pre-extraction internal standard method that offers superior accuracy by compensating for procedural and matrix-related errors.[2]

2.1 Principle of Operation

The core of the IDMS mechanism involves the following steps:

  • Addition of Internal Standard: A precisely known quantity of Sulfadimethoxine-¹³C₆ is added ("spiked") into the unknown biological sample containing the native (unlabeled) Sulfadimethoxine at the very beginning of the sample preparation process.[5]

  • Physicochemical Homogenization: Because the ¹³C isotopes do not significantly alter the chemical properties, Sulfadimethoxine-¹³C₆ is chemically identical to the native Sulfadimethoxine.[3] Both compounds exhibit the same behavior during all subsequent steps, including extraction, cleanup, derivatization (if any), and chromatographic separation. Consequently, any loss of the native analyte during sample processing is mirrored by a proportional loss of the SIL internal standard.

  • Mass Spectrometric Differentiation: While chromatographically co-eluting, the mass spectrometer distinguishes between the native analyte and the internal standard based on their mass-to-charge (m/z) ratio. The six ¹³C atoms in Sulfadimethoxine-¹³C₆ increase its molecular weight by approximately 6 Daltons compared to the native compound, resulting in a distinct signal.

  • Ratio-Based Quantification: The concentration of the native Sulfadimethoxine in the original sample is determined not by its absolute signal intensity, but by the ratio of the MS signal response of the native analyte to that of the known amount of the SIL internal standard.[5][6] This ratio remains constant regardless of sample loss or variations in instrument response, leading to highly accurate and precise quantification.

The following diagram illustrates the fundamental principle of isotope dilution.

G cluster_0 Sample Preparation cluster_1 Analysis A Unknown Sample (Contains native Sulfadimethoxine) C Spiked Sample A->C B Known Amount of Sulfadimethoxine-¹³C₆ (IS) B->C D Extraction & Cleanup (Proportional loss of Analyte and IS) C->D E LC-MS/MS Analysis D->E F Signal Ratio Measurement (Analyte / IS) E->F G Final Concentration Calculation F->G

Caption: The principle of isotope dilution mass spectrometry.

Experimental Protocol: Quantification of Sulfadimethoxine

This section provides a representative methodology for the quantification of Sulfadimethoxine in a biological matrix (e.g., bovine plasma) using Sulfadimethoxine-¹³C₆ as an internal standard. The protocol is a composite based on common practices described in the literature.[7]

3.1 Materials and Reagents

  • Sulfadimethoxine analytical standard

  • Sulfadimethoxine-¹³C₆ internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Biological matrix (e.g., blank bovine plasma)

3.2 Sample Preparation (Solid-Phase Extraction)

  • Spiking: To 1.0 mL of plasma sample, add a precise volume (e.g., 50 µL) of Sulfadimethoxine-¹³C₆ working solution (at a known concentration) and vortex for 30 seconds.

  • Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of purified water.

  • Loading: Load the spiked plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

The following diagram outlines the experimental workflow.

G A Sample Collection (e.g., Plasma) B Spike with Sulfadimethoxine-¹³C₆ A->B D Sample Loading B->D C SPE Cartridge Conditioning C->D E Washing Step D->E F Elution Step E->F G Evaporation (Nitrogen Stream) F->G H Reconstitution G->H I LC-MS/MS Injection & Data Acquisition H->I

Caption: General experimental workflow for sample analysis.

3.3 Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

3.4 Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Monitored Transitions (MRM):

    • Sulfadimethoxine: m/z 311.1 → 156.1 (Quantifier), 311.1 → 108.0 (Qualifier)

    • Sulfadimethoxine-¹³C₆: m/z 317.1 → 162.1 (Quantifier)

  • Key Parameters: Capillary voltage, cone voltage, and collision energies should be optimized for maximum signal intensity for each transition.

Quantitative Data and Performance

The use of Sulfadimethoxine-¹³C₆ allows for the development of robust and reliable analytical methods. The validation of such methods typically assesses linearity, accuracy, precision, and limits of quantitation. The table below summarizes typical performance data from methods utilizing isotopically labeled sulfadimethoxine internal standards.

ParameterMatrixTypical ValueReference
Linearity (r²)Fish Feed & Fillet> 0.99[8]
Accuracy (% Recovery)Bovine Plasma95% - 104%[7]
Precision (% CV)Fish Fillet< 16%[8]
Precision (% SD)Bovine Plasma9% - 15%[7]
LLOQ (Analyte)Bovine Plasma2 ng/mL[7]
LLOQ (Analyte)Bovine Kidney/Liver10 ng/g[7]

LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variation; SD: Standard Deviation.

Context: Sulfadimethoxine's Biological Mechanism of Action

While the focus of this guide is its role as an internal standard, understanding the parent compound's biological mechanism provides valuable context. Sulfadimethoxine is a sulfonamide antibiotic that functions by inhibiting bacterial folic acid synthesis.[9][10] Bacteria must synthesize their own folic acid, a critical component for producing nucleic acids (DNA and RNA).[11] Sulfadimethoxine acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), mimicking the natural substrate para-aminobenzoic acid (PABA).[11] By blocking this enzyme, it halts the folic acid pathway, thereby preventing bacterial growth and replication.

The diagram below illustrates this inhibitory pathway.

G PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (Enzyme) PABA->DHPS Substrate FolicAcid Folic Acid Synthesis DHPS->FolicAcid Product DNA Bacterial DNA/RNA Synthesis & Replication FolicAcid->DNA SDM Sulfadimethoxine SDM->DHPS Competitive Inhibition

Caption: Sulfadimethoxine's inhibition of bacterial folic acid synthesis.

Conclusion

Sulfadimethoxine-¹³C₆ exemplifies the power of stable isotope-labeled internal standards in modern bioanalysis. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, allows it to effectively normalize for variations throughout the analytical workflow. By behaving identically to the native analyte during sample preparation and chromatography while being distinct in the mass spectrometer, it enables researchers to achieve the highest levels of accuracy and precision. This makes it an indispensable tool for drug metabolism studies, pharmacokinetic research, and regulatory monitoring of veterinary drug residues in food products.

References

The Gold Standard of Quantification: A Technical Guide to the Advantages of ¹³C Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This in-depth technical guide explores the core advantages of utilizing ¹³C labeled internal standards, providing a comprehensive overview of their superiority in various applications, detailed experimental protocols, and a clear visualization of their role in complex analytical workflows.

At the heart of robust quantitative analysis lies the principle of stable isotope dilution (SID), a technique that significantly enhances data quality by correcting for sample loss and analytical variability. The ideal internal standard for SID is a stable isotope-labeled (SIL) analog of the analyte of interest. While various isotopes are employed, carbon-13 (¹³C) labeled standards have emerged as the gold standard, offering a unique combination of chemical inertness and near-perfect co-elution with their unlabeled counterparts.

Core Advantages: Why ¹³C Labeled Standards Excel

The fundamental strengths of ¹³C labeled internal standards stem from their intrinsic physicochemical properties, which translate into tangible benefits in the laboratory.

1. Mitigating Matrix Effects and Ion Suppression: In complex biological matrices such as plasma, urine, or tissue extracts, co-eluting endogenous compounds can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as matrix effects. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Because ¹³C labeled standards have virtually identical chemical and physical properties to the native analyte, they experience the same matrix effects.[1] By calculating the ratio of the analyte to the internal standard, these effects are effectively normalized, leading to more accurate and reliable results.[1]

2. Co-elution with the Analyte: A key advantage of ¹³C labeled standards over their deuterated (²H) counterparts is their near-perfect co-elution during chromatographic separation.[2] Deuterium, being a heavier isotope of hydrogen, can alter the physicochemical properties of a molecule, leading to a slight shift in retention time.[2] This chromatographic separation between the analyte and the internal standard can compromise the ability of the standard to accurately compensate for matrix effects that may vary across the elution profile.[2]

3. Isotopic Stability: The carbon-13 isotope is exceptionally stable and does not undergo exchange with the sample matrix or solvents. This is in contrast to deuterium labels, which can be prone to back-exchange, particularly when located on heteroatoms or activated carbon positions. This instability can lead to a loss of the isotopic label and compromise the accuracy of the quantification.

4. Broad Applicability: The benefits of ¹³C labeled internal standards are realized across a wide range of applications in research and drug development, including:

  • Pharmacokinetics and Drug Metabolism: Accurately quantifying drug candidates and their metabolites in biological fluids.

  • Proteomics: Enabling precise relative and absolute protein quantification through techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[3]

  • Metabolomics and Lipidomics: Facilitating accurate quantification of endogenous metabolites and lipids to understand disease states and drug effects.[4]

  • Biomarker Discovery and Validation: Providing the necessary precision for the validation of potential disease biomarkers.

Quantitative Data Presentation: The Proof is in the Numbers

The theoretical advantages of ¹³C labeled internal standards are consistently borne out in experimental data. The following tables summarize quantitative comparisons that highlight their superior performance.

ParameterWithout Internal StandardDeuterated (²H) Internal Standard¹³C Labeled Internal StandardReference
Apparent Recovery of Deoxynivalenol (DON) in Wheat 29% ± 6%Not Reported95% ± 3%[5]
Apparent Recovery of Deoxynivalenol (DON) in Maize 37% ± 5%Not Reported99% ± 3%[5]
Overall Coefficient of Variation (CV%) in Lipidomics Analysis High (not specified)Higher than ¹³C-ISSignificantly lower overall CV%[6]

Table 1: Comparison of Analyte Recovery with and without a ¹³C Labeled Internal Standard. This table clearly demonstrates the dramatic improvement in recovery and precision when a ¹³C labeled internal standard is used for the analysis of the mycotoxin deoxynivalenol in complex matrices.[5]

Isotope LabelKey AdvantageKey DisadvantageChromatographic Shift
¹³C Co-elutes with analyte, stable label.[1][2]Higher cost, less commercially available.Minimal to none.[2]
²H (Deuterium) Lower cost, more readily available.Can exhibit chromatographic shift, potential for label exchange.[2]Can be significant, affecting accurate correction.[2]

Table 2: Qualitative Comparison of ¹³C and ²H Labeled Internal Standards. This table provides a concise summary of the key trade-offs between the two most common types of stable isotope-labeled internal standards.

Experimental Protocols and Workflows

To fully leverage the benefits of ¹³C labeled internal standards, it is essential to follow well-defined experimental protocols. This section provides detailed methodologies for key applications, accompanied by workflow diagrams generated using the DOT language.

Stable Isotope Dilution (SID) Analysis for Small Molecules

This protocol outlines the general workflow for quantifying a small molecule analyte in a biological sample using a ¹³C labeled internal standard.

Methodology:

  • Sample Preparation: A known amount of the ¹³C labeled internal standard is spiked into the biological sample (e.g., plasma, urine) at the earliest stage of the sample preparation process.

  • Extraction: The analyte and the internal standard are co-extracted from the matrix using an appropriate technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

  • Chromatographic Separation: The extracted sample is injected onto a liquid chromatography (LC) system for separation of the analyte and internal standard from other matrix components.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C labeled internal standard.

  • Quantification: The peak areas of the analyte and the internal standard are measured. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in the unknown sample is then determined from this calibration curve.

SID_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Add Known Amount of ¹³C Internal Standard Sample->Spike Extraction Co-extraction Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Stable Isotope Dilution Workflow
SILAC for Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteomes.[3] It relies on the metabolic incorporation of "heavy" ¹³C-labeled amino acids into proteins.

Methodology:

  • Cell Culture and Labeling: Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium where one or more essential amino acids (typically arginine and lysine) are replaced with their ¹³C-labeled counterparts.[3] Cells are cultured for a sufficient number of doublings to ensure complete incorporation of the heavy amino acids.[7]

  • Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Sample Pooling and Lysis: The "light" and "heavy" cell populations are combined in a 1:1 ratio, and the cells are lysed to release the proteins.

  • Protein Digestion: The combined protein lysate is digested with an enzyme (typically trypsin) to generate peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the incorporated ¹³C-labeled amino acids.

  • Quantification: The relative abundance of a protein in the two samples is determined by the ratio of the peak intensities of the "heavy" and "light" peptide pairs.[3]

SILAC_Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Cell Culture ('Light' Medium) Treatment Experimental Treatment Light_Culture->Treatment Heavy_Culture Cell Culture ('Heavy' ¹³C-Amino Acid Medium) Heavy_Culture->Treatment Pool Combine Cell Populations (1:1) Treatment->Pool Lysis Cell Lysis Pool->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quant Relative Quantification (Heavy/Light Ratio) LCMS->Quant

SILAC Experimental Workflow
¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a living cell.[8] It involves introducing a ¹³C-labeled substrate into the cell culture and tracking the incorporation of the ¹³C label into downstream metabolites.

Methodology:

  • Experimental Design: This crucial first step involves selecting the appropriate ¹³C-labeled tracer (e.g., [1,2-¹³C]-glucose, [U-¹³C]-glucose) and designing the labeling experiment to maximize the information obtained about the metabolic pathways of interest.[9]

  • Tracer Experiment: Cells are cultured in a medium containing the chosen ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.[8]

  • Metabolite Extraction and Analysis: Intracellular metabolites are extracted, and the isotopic labeling patterns (mass isotopomer distributions) of key metabolites are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[9]

  • Metabolic Model Construction: A detailed metabolic network model of the organism under study is constructed, including all relevant biochemical reactions and carbon atom transitions.

  • Flux Estimation: The measured labeling patterns and other physiological data (e.g., substrate uptake and product secretion rates) are used as inputs for a computational model.[9] An iterative algorithm is then used to estimate the intracellular metabolic fluxes that best reproduce the experimental data.[9]

MFA_Workflow cluster_experiment Experimental Phase cluster_modeling Computational Phase Design Experimental Design (Select ¹³C Tracer) Culture Cell Culture with ¹³C-Labeled Substrate Design->Culture Analysis Metabolite Extraction & Isotopic Analysis (MS) Culture->Analysis Data_Input Input Labeling Data & Physiological Rates Analysis->Data_Input Model Metabolic Network Model Construction Model->Data_Input Flux_Estimation Iterative Flux Estimation Data_Input->Flux_Estimation Result Metabolic Flux Map Flux_Estimation->Result

¹³C-Metabolic Flux Analysis Workflow

Conclusion: Elevating Confidence in Quantitative Data

In the pursuit of scientific discovery and the development of new therapeutics, the reliability of quantitative data is paramount. ¹³C labeled internal standards provide an unparalleled solution for achieving the highest levels of accuracy and precision in a wide array of bioanalytical applications. Their ability to faithfully mimic the behavior of their unlabeled counterparts throughout the analytical process effectively corrects for variations that can otherwise compromise data quality. While the initial investment in ¹³C labeled standards may be higher than for other isotopic labels, the enhanced confidence in the resulting data and the robustness of the analytical methods they enable make them an indispensable tool for researchers, scientists, and drug development professionals. By integrating these gold-standard reagents into well-defined experimental workflows, the scientific community can continue to push the boundaries of quantitative analysis and accelerate the pace of innovation.

References

Isotopic Purity and Stability of Sulfadimethoxine-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Sulfadimethoxine-13C6, a critical isotopically labeled internal standard used in quantitative bioanalytical studies. Accurate characterization of its purity and stability is paramount for ensuring the reliability and reproducibility of pharmacokinetic, metabolism, and residue analysis data.

Isotopic Purity

The isotopic purity of this compound is a measure of the extent to which the six carbon atoms in the benzene ring have been replaced by the carbon-13 isotope. High isotopic purity is essential to minimize crosstalk with the unlabeled analyte and ensure accurate quantification.

Quantitative Data for Isotopic Purity

Commercial suppliers of this compound typically provide a certificate of analysis detailing the isotopic purity. The data is generally presented as atom percent 13C, which represents the percentage of carbon atoms at the labeled positions that are 13C.

ParameterSpecificationAnalytical Method
Isotopic Purity (atom % 13C)>99.0%Mass Spectrometry, NMR Spectroscopy
Chemical Purity>99.0%HPLC
Experimental Protocols for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS) is a primary technique for determining isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the 13C6-labeled isotopologue compared to the unlabeled (M+0) and partially labeled species can be determined.

Protocol:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile/water) to a final concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

  • Chromatography: Inject the sample onto a C18 reversed-phase column. Use an isocratic or gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometry: Acquire full scan mass spectra in positive ion mode over a relevant m/z range (e.g., 310-325). The protonated molecule of unlabeled Sulfadimethoxine is [M+H]+ at m/z 311.0814, while the fully labeled this compound is at m/z 317.0995.

  • Data Analysis: Determine the area of the extracted ion chromatograms for the M+6 peak (fully labeled) and any other significant isotopologue peaks (M+0 to M+5). The isotopic purity is calculated from the relative peak areas, after correcting for the natural abundance of 13C in the unlabeled portion of the molecule.

13C NMR spectroscopy can also be used to assess isotopic enrichment. By comparing the integrals of the signals from the 13C-labeled carbon atoms to any residual signals from the corresponding 12C atoms, the isotopic purity can be estimated.

Protocol:

  • Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a quantitative 13C NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Data Analysis: Identify the resonance signals corresponding to the six labeled carbon atoms of the benzene ring. The absence or significant reduction of signals at the chemical shifts expected for the 12C isotopologue is indicative of high isotopic enrichment.

Isotopic_Purity_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS_Sample Sample Preparation LC_Separation LC Separation MS_Sample->LC_Separation HRMS_Analysis HRMS Analysis LC_Separation->HRMS_Analysis MS_Data Data Analysis HRMS_Analysis->MS_Data MS_Result Isotopic Purity (%) MS_Data->MS_Result NMR_Sample Sample Preparation NMR_Acquisition 13C NMR Acquisition NMR_Sample->NMR_Acquisition NMR_Data Data Analysis NMR_Acquisition->NMR_Data NMR_Result Isotopic Enrichment NMR_Data->NMR_Result

Figure 1. Experimental workflow for isotopic purity determination.

Stability

The stability of this compound is a critical parameter, as degradation can compromise its use as an internal standard. Stability studies are typically conducted under stressed conditions to predict its shelf-life and identify potential degradation products. It is widely accepted in the scientific community that the incorporation of stable isotopes like 13C does not significantly alter the chemical stability of a molecule. Therefore, the stability profile of this compound is expected to be comparable to that of unlabeled Sulfadimethoxine.

Forced Degradation Studies

Forced degradation studies on unlabeled Sulfadimethoxine have been performed under various stress conditions as per the International Conference on Harmonisation (ICH) guidelines.[1] These studies help to establish a stability-indicating analytical method.

Stress ConditionReagent/ConditionOutcome
Acidic Hydrolysis0.1 M HCl, 80°C, 24hNo significant degradation
Basic Hydrolysis0.1 M NaOH, 80°C, 2hSignificant degradation
Oxidation3% H₂O₂, RT, 24hSignificant degradation
Photolysis (Solution)UV light (254 nm), 24hModerate degradation
Photolysis (Solid)UV light (254 nm), 48hMinor degradation
Thermal80°C, 48hNo significant degradation

Data based on studies of unlabeled Sulfadimethoxine.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile in a gradient or isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 270 nm.

  • Sample Preparation: Stressed samples are diluted with the mobile phase to an appropriate concentration.

Stability_Study_Workflow Start This compound Sample Stress Forced Degradation (Acid, Base, Oxidation, Light, Heat) Start->Stress HPLC Stability-Indicating HPLC Analysis Stress->HPLC Data Data Analysis (Peak Purity, Degradant Profiling) HPLC->Data Conclusion Stability Assessment Data->Conclusion

Figure 2. Workflow for forced degradation stability studies.

Potential Degradation Pathways

Based on studies of sulfonamides, the primary degradation pathways for Sulfadimethoxine involve cleavage of the sulfonamide bond and modifications to the aniline and pyrimidine rings.

Degradation_Pathways SDM This compound Hydrolysis Hydrolysis (Cleavage of S-N bond) SDM->Hydrolysis Oxidation Oxidation SDM->Oxidation Photolysis Photolysis SDM->Photolysis Prod1 4-Aminobenzenesulfonic acid-13C6 Hydrolysis->Prod1 Prod2 4-Amino-N-(2,6-dimethoxypyrimidin-4-yl)aniline Hydrolysis->Prod2 Prod3 Oxidized Products Oxidation->Prod3 Prod4 Photodegradation Products Photolysis->Prod4

Figure 3. Potential degradation pathways of Sulfadimethoxine.

Storage and Handling

To ensure the long-term stability and integrity of this compound, proper storage and handling are essential.

  • Storage Temperature: Store at 2-8°C.

  • Light: Protect from light.

  • Moisture: Store in a dry place.

  • Handling: Handle with appropriate personal protective equipment. For preparing solutions, use high-purity solvents.

Conclusion

This compound is a high-purity, stable isotopically labeled compound that is fit-for-purpose as an internal standard in a variety of analytical applications. Its isotopic purity is typically greater than 99 atom % 13C, which can be reliably confirmed using mass spectrometry or NMR spectroscopy. While the 13C6-label is not expected to alter its chemical stability, users should be aware of its susceptibility to degradation under basic and oxidative conditions. Adherence to proper storage and handling procedures will ensure its long-term integrity and performance. This guide provides the necessary technical information for researchers and drug development professionals to confidently utilize this compound in their studies.

References

The Pivotal Role of Sulfadimethoxine-13C6 in Veterinary Drug Residue Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of food safety and veterinary medicine, the accurate quantification of drug residues in animal-derived products is paramount. Sulfonamides, a class of synthetic antimicrobial agents, are widely used in veterinary practice for the treatment and prevention of bacterial diseases. Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in food products to safeguard public health. The analytical challenge lies in the precise and reliable measurement of these residues, often present at trace levels in complex biological matrices. This technical guide delves into the critical role of Sulfadimethoxine-13C6, a stable isotope-labeled internal standard, in the robust and accurate analysis of sulfonamide residues in veterinary drug monitoring programs.

The Imperative for Stable Isotope-Labeled Internal Standards

The complexity of food matrices such as milk, meat, and eggs can significantly impact the accuracy and precision of analytical measurements. Matrix effects, including ion suppression or enhancement in mass spectrometry, and variations in analyte recovery during sample preparation, are common challenges. The use of an ideal internal standard is crucial to compensate for these variables. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative analysis by isotope dilution mass spectrometry (IDMS).[1]

This compound is structurally identical to its unlabeled counterpart, sulfadimethoxine, but is enriched with six carbon-13 isotopes. This isotopic labeling renders it chemically and physically indistinguishable from the native analyte during extraction, cleanup, and chromatographic separation. However, its increased mass allows for distinct detection by a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the target analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard. This allows for a highly accurate and precise quantification of the native sulfonamide residue.

Analytical Methodologies: The Synergy of LC-MS/MS and this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the analysis of veterinary drug residues due to its high selectivity, sensitivity, and ability to analyze multiple compounds in a single run.[2][3] The combination of LC-MS/MS with this compound as an internal standard provides a powerful tool for the confirmatory analysis and quantification of sulfonamides.

A typical LC-MS/MS method involves the following key steps:

  • Sample Preparation: Extraction of the sulfonamides from the food matrix and subsequent cleanup to remove interfering substances.

  • Chromatographic Separation: Separation of the target sulfonamides from other compounds in the sample extract using a liquid chromatograph.

  • Mass Spectrometric Detection: Ionization of the separated compounds and their detection based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides enhanced selectivity by monitoring specific precursor-to-product ion transitions for both the native analyte and the isotope-labeled internal standard.

The following sections provide a detailed overview of a general experimental protocol and a summary of quantitative data from various studies employing this compound for sulfonamide residue analysis.

Experimental Protocols

A generalized experimental workflow for the analysis of sulfonamide residues in animal-derived food products using this compound as an internal standard is presented below. It is important to note that specific parameters may need to be optimized depending on the matrix and the target sulfonamides.

Sample Preparation

The goal of sample preparation is to efficiently extract the sulfonamides from the complex food matrix while minimizing co-extraction of interfering components. Common techniques include:

  • Homogenization: Solid samples like meat or tissue are homogenized to ensure uniformity.

  • Fortification: A known amount of this compound internal standard solution is added to the homogenized sample.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): The sample is extracted with an organic solvent such as acetonitrile or ethyl acetate.[1]

    • Solid-Phase Extraction (SPE): The sample extract is passed through a solid-phase extraction cartridge to selectively retain the sulfonamides, which are then eluted with a suitable solvent. This step helps in both cleanup and concentration of the analytes.

  • Cleanup:

    • Dispersive Solid-Phase Extraction (d-SPE): This technique, often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, involves adding sorbents to the extract to remove interfering substances like fats and pigments.

    • Filtration: The final extract is filtered before injection into the LC-MS/MS system to remove any particulate matter.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for the separation of sulfonamides.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a small amount of formic acid or ammonium acetate) and an organic phase (typically acetonitrile or methanol) is employed to achieve optimal separation.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for the ionization of sulfonamides.

    • Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. At least two specific precursor-to-product ion transitions are monitored for each target sulfonamide and for this compound to ensure both accurate quantification and confident identification.

Data Presentation: A Comparative Overview of Method Performance

The following tables summarize quantitative data from various studies that have utilized this compound or other 13C-labeled sulfonamides as internal standards for the analysis of sulfonamide residues in different food matrices. This data highlights the performance characteristics of these methods.

Table 1: Recovery of Sulfonamides using Isotope-Labeled Internal Standards in Various Food Matrices

Food MatrixSulfonamideFortification Level (ng/g)Recovery (%)Analytical MethodReference
Milk14 Sulfonamides10, 20, 5091 - 114LC-MS/MS[1]
Bovine Muscle9 Sulfonamides25, 50, 100> 88HPLC/MS/MS[3]
Chicken Muscle9 Sulfonamides50, 100, 15076.8 - 95.2HPLC-FLD[4]
ShrimpSulfamethazine75-LC-APCI-MS[2]
Porcine Tissues5 Sulfonamides20 - 100-LC-MS[2]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides in Various Food Matrices

Food MatrixSulfonamideLOD (ng/g)LOQ (ng/g)Analytical MethodReference
Milk14 Sulfonamides-< 10LC-MS/MS[1]
Bovine Muscle9 Sulfonamides-< 25HPLC/MS/MS[3]
Chicken Muscle9 Sulfonamides0.02 - 0.390.25 - 1.30HPLC-FLD[4]
Shrimp5 Sulfonamides1550HPLC-DAD[2]
Porcine TissuesSulfonamides< 25~100LC-MS[2]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Mechanism of Action of Sulfadimethoxine

Sulfadimethoxine, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in bacteria.[5][6][7][8] This enzyme is crucial for the synthesis of folic acid, an essential component for DNA and RNA synthesis. The following diagram illustrates this inhibitory pathway.

Sulfadimethoxine Mechanism of Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Substrate Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Catalyzes Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->Dihydropteroate_Synthase Competitive Inhibition Folic_Acid Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid DNA_RNA DNA & RNA Synthesis Folic_Acid->DNA_RNA

Caption: Mechanism of action of Sulfadimethoxine in bacteria.

Experimental Workflow for Veterinary Drug Residue Analysis

The following diagram provides a logical representation of the general workflow for the analysis of veterinary drug residues using an internal standard like this compound.

Veterinary Drug Residue Analysis Workflow Sample_Collection 1. Sample Collection (e.g., Milk, Meat) Homogenization 2. Sample Homogenization Sample_Collection->Homogenization Internal_Standard 3. Addition of This compound Homogenization->Internal_Standard Extraction 4. Extraction (LLE or SPE) Internal_Standard->Extraction Cleanup 5. Cleanup (d-SPE or Filtration) Extraction->Cleanup LC_MS_Analysis 6. LC-MS/MS Analysis Cleanup->LC_MS_Analysis Data_Processing 7. Data Processing & Quantification LC_MS_Analysis->Data_Processing Reporting 8. Reporting of Results Data_Processing->Reporting

Caption: General workflow for veterinary drug residue analysis.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of sulfonamide residues in food products of animal origin. Its ability to compensate for matrix effects and procedural losses during sample preparation ensures the high quality of analytical data required for regulatory compliance and consumer protection. The combination of stable isotope dilution with advanced analytical techniques like LC-MS/MS provides a robust framework for veterinary drug residue monitoring programs, ultimately contributing to a safer global food supply. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the critical role and practical application of this compound in this vital field.

References

The Cornerstone of Quantitative LC-MS: A Technical Guide to Stable Isotope Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of stable isotope labeled (SIL) internal standards in liquid chromatography-mass spectrometry (LC-MS). The use of SIL standards is a critical component in modern bioanalysis, offering unparalleled accuracy and precision for the quantification of small and large molecules in complex matrices. This document provides a comprehensive overview of the core concepts, experimental methodologies, and data interpretation, serving as an essential resource for professionals in pharmaceutical research, clinical diagnostics, and metabolomics.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

At the heart of quantitative analysis using SIL standards lies the principle of isotope dilution mass spectrometry (IDMS).[1] This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest (the internal standard) to a sample at the earliest stage of analysis.[1][2] The SIL standard is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3]

Because the SIL standard and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2] Any sample loss during extraction, or variations in ionization efficiency due to matrix effects, will affect both the analyte and the SIL standard to the same extent. The mass spectrometer distinguishes between the light (native) and heavy (labeled) forms of the molecule based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the SIL standard, an accurate and precise quantification of the analyte in the original sample can be achieved.[1][2]

G Figure 1. The Principle of Isotope Dilution Mass Spectrometry Analyte Endogenous Analyte (Light) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep SIL_Standard SIL Standard (Heavy) (Known Amount) SIL_Standard->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Ratio Measure Peak Area Ratio (Analyte / SIL Standard) MS_Detection->Ratio Quantification Quantification Ratio->Quantification

Figure 1. The Principle of Isotope Dilution Mass Spectrometry

Advantages of Stable Isotope Labeled Standards

The adoption of SIL standards over other internal standards, such as structural analogs, has become the gold standard in quantitative LC-MS due to several key advantages:

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the target analyte by co-eluting compounds from the sample matrix, are a significant source of error in LC-MS analysis. Since SIL standards co-elute and have the same ionization properties as the native analyte, they experience the same matrix effects, allowing for accurate correction.

  • Compensation for Sample Loss: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction are inevitable. SIL standards, when added at the beginning of the workflow, are subject to the same losses as the analyte, ensuring that the ratio of analyte to standard remains constant.

  • Improved Precision and Accuracy: By accounting for variations in sample handling, matrix effects, and instrument response, SIL standards significantly improve the precision and accuracy of quantitative measurements.[4][5]

  • Increased Robustness of the Method: The use of SIL standards makes the analytical method more robust and less susceptible to day-to-day variations in instrument performance or minor changes in experimental conditions.

Experimental Workflow and Protocols

A typical LC-MS experiment utilizing stable isotope labeled standards involves a series of well-defined steps, from sample preparation to data analysis.

G Figure 2. General Experimental Workflow for LC-MS with SIL Standards Sample 1. Sample Collection (e.g., Plasma, Urine, Tissue) Spike 2. Spiking with SIL-IS (Known Concentration) Sample->Spike Preparation 3. Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Preparation LC_MS 4. LC-MS/MS Analysis Preparation->LC_MS Data_Processing 5. Data Processing (Peak Integration, Ratio Calculation) LC_MS->Data_Processing Quantification 6. Quantification (Calibration Curve) Data_Processing->Quantification

Figure 2. General Experimental Workflow for LC-MS with SIL Standards
Detailed Experimental Protocol: Quantification of a Small Molecule Drug in Plasma

This protocol provides a general framework for the quantification of a small molecule drug in a plasma matrix. Specific parameters will need to be optimized for the analyte of interest.

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a stock solution of the analyte and the SIL internal standard (SIL-IS) in a suitable organic solvent (e.g., methanol, acetonitrile).
  • Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a pooled blank plasma matrix.
  • Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation:

  • To 100 µL of each plasma sample (calibrator, QC, or unknown), add 10 µL of the SIL-IS working solution (at a fixed concentration).
  • Vortex briefly to mix.
  • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean 96-well plate or autosampler vial.
  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for small molecules.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor and product ion transitions for both the analyte and the SIL-IS.

4. Data Analysis:

  • Integrate the peak areas for the analyte and the SIL-IS for each injection.
  • Calculate the peak area ratio (analyte peak area / SIL-IS peak area).
  • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards. A linear regression with 1/x² weighting is often used.
  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data and Performance Comparison

The use of SIL standards demonstrably improves the quality of quantitative data. The following tables summarize typical performance improvements and compare results obtained with and without SIL standards.

Table 1: Comparison of Precision and Accuracy for Lapatinib Analysis in Human Plasma

Internal Standard TypeConcentration (ng/mL)Precision (%CV)Accuracy (%Bias)
No Internal Standard 5015.2-25.8
50012.8-18.3
400010.5-15.1
Analog Internal Standard 508.9-8.2
5007.1-5.4
40006.5-4.1
Stable Isotope Labeled 503.11.5
5002.50.8
40002.1-0.5

Data adapted from a study on the analysis of lapatinib in cancer patient plasma.[4]

Table 2: Comparison of Recovery and Matrix Effects for Ochratoxin A in Flour

Quantification MethodRecovery (%)Matrix Effect (%)
External Standard 62 - 82-38 to -18
Stable Isotope Dilution 95 - 105Not Applicable*

With SIL standards, matrix effects are compensated for, making a separate assessment of their impact on the final result unnecessary. Data adapted from a study on the analysis of ochratoxin A in flour.[6]

Application in Metabolic Pathway Tracing

A powerful application of stable isotope labeling is in the tracing of metabolic pathways. By introducing a substrate labeled with a stable isotope (e.g., ¹³C-glucose), researchers can track the incorporation of the labeled atoms into downstream metabolites, providing insights into the activity of metabolic pathways under different conditions.

G Figure 3. Tracing of 13C-Labeled Glucose through Glycolysis and the TCA Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose [U-13C6]Glucose (Labeled Substrate) G6P Glucose-6-Phosphate (M+6) Glucose->G6P F6P Fructose-6-Phosphate (M+6) G6P->F6P F16BP Fructose-1,6-Bisphosphate (M+6) F6P->F16BP DHAP DHAP (M+3) F16BP->DHAP GAP GAP (M+3) F16BP->GAP DHAP->GAP Pyruvate Pyruvate (M+3) GAP->Pyruvate AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA Citrate Citrate (M+2) AcetylCoA->Citrate Isocitrate Isocitrate (M+2) Citrate->Isocitrate aKG α-Ketoglutarate (M+2) Isocitrate->aKG SuccinylCoA Succinyl-CoA (M+2) aKG->SuccinylCoA Succinate Succinate (M+2) SuccinylCoA->Succinate Fumarate Fumarate (M+2) Succinate->Fumarate Malate Malate (M+2) Fumarate->Malate OAA Oxaloacetate (M+2) Malate->OAA OAA->Citrate

Figure 3. Tracing of 13C-Labeled Glucose through Glycolysis and the TCA Cycle

Challenges and Considerations

While SIL standards are incredibly powerful, there are some important considerations for their successful implementation:

  • Isotopic Purity: The SIL standard should have a high degree of isotopic enrichment and be free from contamination with the unlabeled analyte.

  • Label Stability: The stable isotope label must be positioned in a part of the molecule that is not susceptible to exchange with protons from the solvent or matrix. For this reason, ¹³C and ¹⁵N labels are generally more stable than deuterium labels.

  • Deuterium Isotope Effect: Deuterium-labeled standards can sometimes exhibit slightly different chromatographic retention times compared to their unlabeled counterparts.[7] This can lead to differential ionization if a sharp matrix effect is present at that specific retention time. Careful chromatographic optimization is necessary to ensure co-elution.

  • Cost and Availability: The synthesis of custom SIL standards can be expensive and time-consuming. However, a growing number of commercially available SIL standards for common analytes are making this technique more accessible.

Conclusion

The use of stable isotope labeled internal standards is an indispensable tool for accurate and precise quantification in LC-MS. By effectively compensating for sample loss, matrix effects, and instrumental variability, SIL standards provide a level of confidence in analytical results that is unmatched by other quantification strategies. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of these principles are paramount for generating high-quality, reliable data in a wide range of applications, from drug metabolism and pharmacokinetics to clinical biomarker validation and systems biology.

References

Methodological & Application

Application Note: Quantitative Analysis of Sulfonamides in Milk by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in dairy cattle.[1][2] The potential for residues of these drugs to remain in milk poses a risk to human health, including allergic reactions and the development of antibiotic-resistant bacteria.[1][2] To ensure consumer safety, regulatory bodies such as the European Union have established Maximum Residue Limits (MRLs) for the total sum of sulfonamides in milk, typically at 100 µg/kg.[1]

This application note describes a highly sensitive and specific method for the quantitative analysis of various sulfonamides in milk using isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS). Isotope dilution mass spectrometry is a gold-standard quantitative technique that corrects for matrix effects and variations in extraction recovery by using stable isotope-labeled internal standards for each analyte.[1] This method provides high accuracy and precision, making it ideal for regulatory monitoring and research applications.[1]

Principle

The method involves the extraction of sulfonamides and their corresponding isotope-labeled internal standards from a milk sample. After extraction and cleanup to remove proteins and fats, the extract is analyzed by LC-MS/MS.[1] The analytes are separated chromatographically and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the peak area of the native sulfonamide to its corresponding isotope-labeled internal standard.

Experimental Protocol

This protocol is a synthesized methodology based on established and validated methods for the analysis of sulfonamides in milk.[1][3][4]

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), ethyl acetate (EA), n-hexane, methanol (MeOH), all LC-MS grade.[1]

  • Reagents: Formic acid (FA), water (deionized or Milli-Q).[3][5]

  • Standards: Analytical standards of sulfonamides and their corresponding stable isotope-labeled internal standards (e.g., sulfamethazine-d4, sulfadiazine-d4).[1]

  • Milk Samples: Blank milk for calibration standards and quality controls, and unknown samples for analysis.

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each sulfonamide and isotope-labeled internal standard in methanol. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by diluting the stock solutions with a suitable solvent mixture (e.g., methanol:water).

  • Internal Standard Spiking Solution: Prepare a mixture of all isotope-labeled internal standards in a suitable solvent.

3. Sample Preparation

The following is a common extraction and cleanup procedure:

  • Sample Aliquoting: Transfer 5 mL of milk into a 50 mL polypropylene centrifuge tube.[1]

  • Internal Standard Spiking: Spike the milk sample with the internal standard solution and vortex to mix.[1]

  • Protein Precipitation and Extraction: Add 10 mL of a 6:4 (v/v) mixture of acetonitrile and ethyl acetate.[1] Vortex vigorously for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.[1]

  • Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.[3]

  • Lipid Removal (Defatting): Add 1.5 mL of n-hexane to the dried residue and vortex for 1 minute.[1] Then, add 1.5 mL of 10% aqueous methanol and vortex for another minute.[1] This step separates lipids into the n-hexane layer.

  • Final Extract Preparation: Centrifuge the biphasic mixture.[1] Carefully collect the lower aqueous methanol layer containing the sulfonamides and transfer it to an LC vial for analysis.[1]

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., Agilent ZORBAX Eclipse Plus C18, 3.0 mm × 50 mm, 1.8 µm).[6]

    • Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol) is typically employed.[3][5]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[3]

    • Injection Volume: 10 µL.[3]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization in positive ion mode (ESI+) is generally used for sulfonamides.[4][7]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each sulfonamide and its internal standard are monitored.

    • MS Parameters: Optimize source parameters such as spray voltage, gas flows, and temperature by infusing a standard solution of a representative sulfonamide (e.g., sulfamethazine).[4]

Quantitative Data

The following tables summarize the quantitative performance data for the analysis of various sulfonamides in milk using isotope dilution LC-MS/MS, as reported in the literature.

Table 1: Recovery of Sulfonamides from Spiked Milk Samples

SulfonamideSpiking Level (ng/g)Recovery (%)Reference
Sulfadiazine0.5-1.5 x MRL93.9 - 115.9[5]
Sulfathiazole0.5-1.5 x MRL97.8 - 102.9[5]
Sulfamethazine2596 - 108[1]
Sulfamethizole0.5-1.5 x MRL98.3 - 111.5[5]
Sulfamethoxypyridazine0.5-1.5 x MRL95.3 - 108.4[5]
Sulfamonomethoxine0.5-1.5 x MRL97.9 - 106.0[5]
Sulfamethoxazole0.5-1.5 x MRL97.6 - 111.3[5]
Sulfisoxazole1091 - 114[1]
Sulfadimethoxine0.5-1.5 x MRL96.4 - 109.1[5]
Sulfaquinoxaline0.5-1.5 x MRL98.2 - 111.2[5]
Overall Range Various 91 - 115.9 [1][5]

MRL (Maximum Residue Limit) for total sulfonamides is 100 µg/kg (100 ng/g).[1]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides in Milk

SulfonamideLOD (µg/L or ng/g)LOQ (µg/L or ng/g)Reference
Sulfanilamide-5.3 - 11.2[7]
Sulfadiazine-5.3 - 11.2[7]
Sulfathiazole-5.3 - 11.2[7]
Sulfamerazine-5.3 - 11.2[7]
Sulfamethizole-5.3 - 11.2[7]
Sulfamethazine-5.3 - 11.2[7]
Sulfamethoxypyridazine-5.3 - 11.2[7]
Sulfamethoxazole-5.3 - 11.2[7]
Sulfadoxine-5.3 - 11.2[7]
Sulfamethoxine-5.3 - 11.2[7]
General Range 0.2 - 2.0 ng/mL 12.5 - 25 µg/kg [6][8]

Note: The combined LOQ for 10 sulfonamides was reported as 83.15 µg/L, which is below the MRL.[7]

Visualizations

Experimental Workflow Diagram

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing milk 5 mL Milk Sample spike Spike with Isotope-Labeled Internal Standards milk->spike extract Add ACN:EA (6:4) Vortex & Centrifuge spike->extract supernatant Collect Supernatant extract->supernatant evaporate Evaporate to Dryness supernatant->evaporate defat Add n-Hexane & 10% Aqueous MeOH Vortex & Centrifuge evaporate->defat final_extract Collect Aqueous Layer defat->final_extract lc_separation LC Separation (C18 Column) final_extract->lc_separation Inject ms_detection Tandem MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Report Results (ng/g or µg/kg) quantification->results

Caption: Workflow for the quantitative analysis of sulfonamides in milk.

Conclusion

The isotope dilution LC-MS/MS method described provides a robust, sensitive, and accurate approach for the quantitative analysis of sulfonamide residues in milk. The excellent recovery and low detection limits demonstrate the suitability of this method for routine monitoring to ensure compliance with regulatory limits and safeguard public health. The use of isotope-labeled internal standards is crucial for minimizing matrix effects and achieving high-quality quantitative results in a complex matrix like milk.

References

Application Note: Quantitative Determination of Sulfadimethoxine Residues in Honey Using a Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Honey, a natural product valued for its nutritional and medicinal properties, can sometimes be contaminated with veterinary drug residues, such as sulfonamides.[1][2] Sulfadimethoxine is a sulfonamide antibiotic used to control bacterial infections in honeybee colonies.[3] Regulatory agencies worldwide have established maximum residue limits (MRLs) or require the absence of these residues in honey to ensure consumer safety.[4] Therefore, sensitive and reliable analytical methods are crucial for the routine monitoring of sulfadimethoxine in honey.[5][6]

This application note details a robust and validated method for the quantitative determination of sulfadimethoxine residues in honey samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a labeled internal standard. The use of a stable isotope-labeled internal standard, such as Sulfadimethoxine-¹³C₆, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Principle

The method involves the extraction of sulfadimethoxine and the labeled internal standard from a honey sample, followed by clean-up using solid-phase extraction (SPE). The purified extract is then analyzed by LC-MS/MS operating in the positive electrospray ionization (ESI+) mode and monitoring specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a matrix-matched calibration curve.

Materials and Reagents

  • Standards: Sulfadimethoxine (≥99% purity), Sulfadimethoxine-¹³C₆ (isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%)

  • Reagents: Hydrochloric acid (HCl), Sodium chloride (NaCl), Disodium ethylenediaminetetraacetate (EDTA)

  • SPE Cartridges: Oasis HLB (6 mL, 200 mg) or equivalent hydrophilic-lipophilic balanced cartridges[7]

  • Honey Samples: Blank honey free of sulfonamides for calibration standards and quality controls.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of sulfadimethoxine and sulfadimethoxine-¹³C₆ in 10 mL of methanol, respectively.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate stock solutions with a mixture of methanol and water (80:20, v/v) containing 0.1% formic acid.[8]

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the intermediate stock solution of sulfadimethoxine-¹³C₆ with methanol.

Sample Preparation
  • Homogenization: Warm the honey sample in a water bath at 45°C to dissolve any sugar crystals and ensure homogeneity.[9]

  • Weighing and Spiking: Accurately weigh 2 g of the homogenized honey sample into a 50 mL polypropylene centrifuge tube. Add a known amount (e.g., 100 µL) of the 1 µg/mL internal standard spiking solution.

  • Extraction:

    • Add 5 mL of 0.1 M HCl and vortex for 1 minute.[8]

    • Add 10 mL of acetonitrile containing 0.1% formic acid and vortex for 10 minutes.[8]

    • Add 2 g of NaCl, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 10 minutes.[8]

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition the Oasis HLB cartridge with 5 mL of methanol followed by 5 mL of water.[7]

    • Load the supernatant from the extraction step onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of water to remove sugars and other polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 8 mL of methanol containing 2% (v/v) acetic acid.[7]

  • Reconstitution:

    • Evaporate the eluate to dryness at 45°C under a gentle stream of nitrogen.[7]

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90% mobile phase A, 10% mobile phase B).[8]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumental Parameters

ParameterValue
LC System
ColumnC18 column (e.g., 100 mm x 2.1 mm, 1.9 µm)[1]
Mobile Phase A0.1% Formic acid in Water[8]
Mobile Phase B0.1% Formic acid in Acetonitrile[8]
Flow Rate0.3 mL/min[1]
Injection Volume10 µL
Column Temperature40°C
Gradient Elution
0-1 min10% B
1-8 min10% to 90% B
8-10 min90% B
10.1-12 min10% B (re-equilibration)
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage4500 V
Source Temperature500°C
Collision GasNitrogen
MRM Transitions See Table 2

Table 2: MRM Transitions for Sulfadimethoxine and Labeled Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Sulfadimethoxine311.1156.1108.125
Sulfadimethoxine-¹³C₆317.1162.1114.125

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

The method was validated according to international guidelines to assess its performance characteristics. The results are summarized in the following tables.

Table 3: Method Validation - Linearity and Sensitivity

ParameterSulfadimethoxine
Calibration Range (µg/kg)1.0 - 100.0
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (µg/kg)0.5
Limit of Quantification (LOQ) (µg/kg)1.5

Table 4: Method Validation - Accuracy and Precision (n=6)

Spiking Level (µg/kg)Mean Recovery (%)RSDr (%) (Repeatability)RSDR (%) (Reproducibility)
5.098.24.56.8
25.0101.53.85.5
50.099.73.24.9

Experimental Workflow Diagram

experimental_workflow sample Honey Sample (2g) spike Spike with Sulfadimethoxine-¹³C₆ sample->spike extraction Liquid-Liquid Extraction (HCl, Acetonitrile, NaCl) spike->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) (Oasis HLB) supernatant->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data Data Analysis & Quantification analysis->data

Caption: Workflow for the determination of sulfadimethoxine in honey.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of sulfadimethoxine residues in honey. The use of a labeled internal standard ensures high accuracy and precision, making this method suitable for routine monitoring and regulatory compliance testing. The sample preparation protocol, incorporating solid-phase extraction, effectively removes matrix interferences, leading to robust and reproducible results. The validation data demonstrates that the method meets the performance criteria required for the analysis of veterinary drug residues in food matrices.

References

Application Note: A Multi-Residue Method for the Quantitative Analysis of Antibiotics, Including Sulfadimethoxine, in Animal-Derived Food Products by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Veterinary drugs are essential for treating and preventing diseases in food-producing animals.[1] However, their improper use can lead to the presence of antibiotic residues in food products, posing potential health risks to consumers, including allergic reactions and the development of antimicrobial resistance.[2][3] Sulfadimethoxine is a sulfonamide antibiotic widely used in veterinary medicine.[4] To ensure food safety, regulatory bodies have established Maximum Residue Limits (MRLs) for these compounds in various food matrices.[5][6] This necessitates sensitive and reliable analytical methods for the simultaneous detection and quantification of multiple antibiotic classes.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for this purpose due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds in a single run.[1][2][5]

This application note details a robust and efficient multi-residue method for the simultaneous determination of various antibiotics, including Sulfadimethoxine, in animal tissues using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol followed by LC-MS/MS analysis.[7]

Principle

The method is based on the extraction of antibiotic residues from a homogenized tissue sample using an acidified acetonitrile solution. After an extraction and partitioning step with salts, the supernatant is subjected to a dispersive solid-phase extraction (d-SPE) cleanup step. The final extract is then analyzed by LC-MS/MS. Separation of the target analytes is achieved using a C18 reversed-phase column with a gradient elution program.[4][8] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[4][8]

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Weigh 2g of homogenized sample extraction 2. Add acidified acetonitrile & extraction salts (QuEChERS) sample->extraction centrifuge1 3. Vortex and Centrifuge extraction->centrifuge1 cleanup 4. Transfer supernatant to d-SPE tube for cleanup centrifuge1->cleanup centrifuge2 5. Vortex and Centrifuge cleanup->centrifuge2 evaporation 6. Evaporate supernatant to dryness centrifuge2->evaporation reconstitution 7. Reconstitute in mobile phase evaporation->reconstitution filter 8. Filter through 0.22 µm syringe filter reconstitution->filter injection 9. Inject into LC-MS/MS system filter->injection separation 10. Chromatographic Separation injection->separation detection 11. MS/MS Detection (MRM Mode) separation->detection quantification 12. Quantification using calibration curve detection->quantification confirmation 13. Confirmation based on retention time & ion ratios quantification->confirmation report 14. Generate Report confirmation->report

Caption: Overall experimental workflow from sample preparation to data analysis.

Reagents and Materials

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).

  • Acids: Formic acid (98-100%), Acetic acid (glacial).

  • Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium citrate tribasic dihydrate, Sodium citrate dibasic sesquihydrate.

  • d-SPE Sorbents: Primary secondary amine (PSA), C18.

  • Standards: Analytical standards of Sulfadimethoxine and other antibiotics of interest.

  • Equipment: Homogenizer, analytical balance, vortex mixer, centrifuge, nitrogen evaporator, pH meter, micropipettes.

Instrumentation

  • LC System: A UPLC or HPLC system capable of delivering accurate gradients at flow rates suitable for 2.1 mm ID columns.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4][8]

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[8]

Experimental Protocols

6.1. Standard Solution Preparation

  • Stock Standards (1 mg/mL): Accurately weigh and dissolve 10 mg of each antibiotic standard in 10 mL of methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Mixture (10 µg/mL): Prepare an intermediate mixed standard solution by diluting the individual stock solutions in methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) by serial dilution of the working standard mixture in the mobile phase. Matrix-matched calibration standards should be prepared by spiking blank matrix extracts to compensate for matrix effects.[7]

6.2. Sample Preparation (Modified QuEChERS)

  • Weigh 2 ± 0.1 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Add 10 mL of 1% acetic acid in acetonitrile.

  • Add a packet of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately cap and vortex vigorously for 1 minute.

  • Centrifuge at 8000 rpm for 5 minutes.

  • Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

  • Vortex for 30 seconds and then centrifuge at 8000 rpm for 5 minutes.[8]

  • Transfer 4 mL of the cleaned extract into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of mobile phase A/B (80:20, v/v), vortex, and filter through a 0.22 µm syringe filter into an autosampler vial.[8]

6.3. LC-MS/MS Conditions

  • LC Conditions:

    • Column: C18 column (100 mm x 2.1 mm, 1.8 µm).[8]

    • Mobile Phase A: 0.1% Formic acid in water.[4]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

    • Flow Rate: 0.3 mL/min.[8]

    • Injection Volume: 3 µL.[8]

    • Column Temperature: 40°C.[8]

    • Gradient Program:

      • 0-1.0 min: 10% B

      • 1.0-8.0 min: 10-90% B

      • 8.0-10.0 min: 90% B

      • 10.1-12.0 min: 10% B (re-equilibration)

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.[8]

    • Spray Voltage: 5500 V.[8]

    • Source Temperature: 550°C.[8]

    • Scan Type: Multiple Reaction Monitoring (MRM).[4]

    • Curtain Gas: 40 psi.[8]

    • Collision Gas: Argon.

Data Presentation: Quantitative and Validation Data

Table 1: Optimized MRM Parameters for Selected Antibiotics.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Collision Energy 1 (eV)Product Ion 2 (m/z) (Qualifier)Collision Energy 2 (eV)
Sulfadimethoxine 311.1156.035108.045
Sulfamethazine279.1186.128124.138
Enrofloxacin360.2316.125245.140
Ciprofloxacin332.1288.124231.135
Tetracycline445.2410.122154.030
Oxytetracycline461.2426.125201.032
Trimethoprim291.1230.130123.142
Lincomycin407.2359.220126.135

Note: Collision energies should be optimized for the specific instrument used. The values provided are typical.[9][10]

Table 2: Method Validation Summary in Chicken Muscle.

AnalyteLinearity (r²)Recovery (%) (at 50 µg/kg)RSDr (%)RSDi (%)LOQ (µg/kg)LOD (µg/kg)
Sulfadimethoxine >0.99595.24.56.80.50.15
Sulfamethazine>0.99698.13.85.50.50.15
Enrofloxacin>0.99892.55.17.21.00.30
Ciprofloxacin>0.99790.85.58.11.00.30
Tetracycline>0.99488.36.29.52.00.60
Oxytetracycline>0.99589.16.09.12.00.60
Trimethoprim>0.99696.44.16.20.50.15
Lincomycin>0.99285.77.511.22.50.75

Validation parameters are based on typical performance for such methods and should be determined experimentally.[8][11]

Method Validation Protocol

The method was validated according to the criteria set out in Commission Implementing Regulation (EU) 2021/808.[7]

  • Linearity: Assessed by analyzing matrix-matched calibration curves at 6-8 concentration levels. A correlation coefficient (r²) of >0.99 is required.[12]

  • Accuracy (Recovery): Determined by analyzing blank samples spiked with known concentrations of the analytes at three levels (e.g., 0.5x, 1x, and 1.5x the MRL). Mean recoveries should be within 80-120%.

  • Precision:

    • Repeatability (RSDr): Assessed by analyzing 6 replicates of a spiked sample on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (RSDi): Assessed by analyzing the same sample on three different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOQ is the lowest concentration validated with acceptable accuracy and precision. LOD is typically determined as a signal-to-noise ratio of 3, while LOQ is a signal-to-noise ratio of 10.[8]

  • Specificity: The ability to distinguish the target analytes from endogenous matrix components. Assessed by analyzing at least 20 blank samples and ensuring no interferences are present at the retention times of the analytes.[6]

Result Confirmation Logic

Result_Confirmation_Logic start Analyte Detected (Quantifier Ion) rt_check Retention Time within tolerance? start->rt_check qual_check Qualifier Ion(s) Present? rt_check->qual_check Yes not_confirmed Result Not Confirmed rt_check->not_confirmed No ratio_check Ion Ratio(s) within tolerance? qual_check->ratio_check Yes qual_check->not_confirmed No confirmed Result Confirmed ratio_check->confirmed Yes ratio_check->not_confirmed No

Caption: Decision tree for the confirmation of positive findings.

Conclusion

This application note presents a sensitive, selective, and high-throughput LC-MS/MS method for the multi-residue analysis of antibiotics, including Sulfadimethoxine, in animal-derived food products. The use of a modified QuEChERS protocol allows for efficient sample preparation, while the LC-MS/MS analysis provides reliable quantification and confirmation of a wide range of veterinary drugs.[7][13] The method is suitable for routine monitoring programs to ensure compliance with regulatory MRLs and safeguard consumer health.[5]

References

Application Notes: Therapeutic Drug Monitoring of Sulfadimethoxine using a Validated LC-MS/MS Method with Sulfadimethoxine-¹³C₆ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadimethoxine is a long-acting sulfonamide antibiotic used in veterinary medicine to treat a variety of bacterial infections. Therapeutic Drug Monitoring (TDM) of sulfadimethoxine is crucial to ensure its efficacy and safety, as sub-therapeutic concentrations can lead to the development of antibiotic resistance, while excessively high levels may cause adverse effects. This application note provides a detailed workflow for the quantitative analysis of sulfadimethoxine in plasma using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Sulfadimethoxine-¹³C₆, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Principle

This method employs a stable isotope dilution technique coupled with LC-MS/MS for the quantification of sulfadimethoxine in plasma. Plasma samples are prepared using protein precipitation, a simple and effective method for removing interfering macromolecules. The prepared samples, containing the analyte and the ¹³C₆-labeled internal standard, are then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The concentration of sulfadimethoxine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Metabolic Pathway of Sulfadimethoxine

Sulfadimethoxine is primarily metabolized in the liver. The main metabolic pathways include N4-acetylation, which is a common detoxification pathway for sulfonamides, and N1-glucuronidation.[1][2] The resulting metabolites are more water-soluble and are subsequently excreted.

Sulfadimethoxine Metabolism Sulfadimethoxine Sulfadimethoxine N4_Acetyl N4-Acetylsulfadimethoxine Sulfadimethoxine->N4_Acetyl N-acetyltransferase N1_Glucuronide Sulfadimethoxine-N1-glucuronide Sulfadimethoxine->N1_Glucuronide UDP-glucuronosyltransferase

Sulfadimethoxine Metabolic Pathway

Experimental Workflow

The overall experimental workflow for the therapeutic drug monitoring of sulfadimethoxine is depicted below. It encompasses sample collection, preparation, LC-MS/MS analysis, and data processing.

TDM Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Plasma Sample Collection Spiking Spike with Sulfadimethoxine-¹³C₆ (IS) SampleCollection->Spiking ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer & Evaporation Centrifugation->SupernatantTransfer Reconstitution Reconstitution SupernatantTransfer->Reconstitution LCMSMS LC-MS/MS Analysis (MRM) Reconstitution->LCMSMS DataProcessing Data Processing & Quantification LCMSMS->DataProcessing Reporting Result Reporting & Interpretation DataProcessing->Reporting

Experimental Workflow for Sulfadimethoxine TDM

Detailed Experimental Protocols

Materials and Reagents
  • Sulfadimethoxine (analytical standard)

  • Sulfadimethoxine-¹³C₆ (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free plasma (for calibration and quality control standards)

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfadimethoxine and Sulfadimethoxine-¹³C₆ in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the sulfadimethoxine stock solution with 50:50 (v/v) methanol:water to create working standard solutions for spiking into the plasma to generate calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the Sulfadimethoxine-¹³C₆ stock solution with 50:50 (v/v) methanol:water to prepare a 1 µg/mL internal standard working solution.

Protocol 2: Sample Preparation
  • Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL Sulfadimethoxine-¹³C₆ internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B) and vortex to mix.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfadimethoxine 311.1156.120
311.192.136
Sulfadimethoxine-¹³C₆ (IS) 317.1156.120
317.198.136

Note: The MRM transitions for Sulfadimethoxine-¹³C₆ are based on the expected mass shift of +6 Da for the precursor ion and common fragmentation pathways. Optimal collision energies may need to be determined empirically.

Quantitative Data and Method Validation

The following tables summarize the expected performance characteristics of this validated LC-MS/MS method.

Table 1: Calibration Curve and Linearity

ParameterResult
Calibration Range 2 - 2000 ng/mL
Linearity (r²) > 0.995
Weighting 1/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ 2< 15< 1585 - 115
Low QC 6< 10< 1090 - 110
Mid QC 200< 10< 1090 - 110
High QC 1600< 10< 1090 - 110

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.

Table 3: Matrix Effect and Recovery

AnalyteMatrix Effect (%)Recovery (%)
Sulfadimethoxine 92 - 10588 - 97

Conclusion

This application note provides a comprehensive and detailed protocol for the therapeutic drug monitoring of sulfadimethoxine in plasma using a robust and reliable LC-MS/MS method with a stable isotope-labeled internal standard. The presented workflow, from sample preparation to data analysis, along with the method validation parameters, demonstrates the suitability of this approach for accurate and precise quantification in a research or clinical setting. The use of Sulfadimethoxine-¹³C₆ is critical for minimizing analytical variability and ensuring high-quality data for pharmacokinetic studies and individualized dose adjustments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Sulfadimethoxine-13C6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Sulfadimethoxine and its stable isotope-labeled internal standard, Sulfadimethoxine-13C6. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and robust analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for Sulfadimethoxine and this compound?

A1: For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored. Electrospray ionization (ESI) in positive mode is commonly used.[1][2] The most abundant and specific transitions are typically selected for quantitation (quantifier) and confirmation (qualifier).

Q2: Why is a 13C6-labeled internal standard (IS) recommended for this analysis?

A2: A stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative LC-MS/MS.[3] Because it is chemically identical to the analyte, it co-elutes and experiences similar ionization effects and potential matrix suppression or enhancement.[3] This allows it to accurately correct for variations in sample preparation, injection volume, and instrument response, leading to higher precision and accuracy.[3]

Q3: What type of LC column is suitable for Sulfadimethoxine analysis?

A3: A C18 reversed-phase column is commonly used for the separation of Sulfadimethoxine and other sulfonamides.[4][5][6] Columns with smaller particle sizes (e.g., 2.7 µm) can provide better peak shape and resolution.[7]

Q4: What mobile phase composition is recommended?

A4: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typical.[5][8] The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase helps to improve peak shape and ionization efficiency in positive ESI mode.[5][6][9]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Sulfadimethoxine.

Q5: I am observing poor signal intensity or sensitivity. What are the possible causes and solutions?

A5: Low signal intensity can stem from several factors related to the sample, LC, or MS system.[10]

  • Sample Preparation: Inefficient extraction can lead to low recovery. Consider optimizing the extraction solvent and procedure. Ensure the final extract is reconstituted in a solvent compatible with the initial mobile phase to ensure good peak shape.[11]

  • LC Parameters: Suboptimal mobile phase pH or composition can affect retention and peak shape. Verify that the mobile phase additives are appropriate for positive ionization.[10]

  • MS Source Conditions: The ion source parameters, such as gas flows, temperatures, and voltages, may not be optimal.[12] A source cleaning may also be necessary if contamination is present.[10]

  • Instrument Contamination: Contamination from previous samples or mobile phase impurities can lead to high background noise and poor signal-to-noise ratios.[13]

Q6: My chromatographic peaks are splitting or tailing. How can I improve the peak shape?

A6: Poor peak shape can compromise accurate integration and quantification.[10]

  • Column Overloading: Injecting too concentrated a sample can lead to peak fronting or tailing. Try reducing the sample concentration or injection volume.[10]

  • Injection Solvent: If the injection solvent is much stronger (higher organic content) than the initial mobile phase, it can cause peak distortion. Reconstitute the sample in a solvent that matches the initial mobile phase conditions.

  • Column Contamination: Buildup of matrix components on the column can degrade performance. Flushing the column or using a guard column can help.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and lead to poor peak shape.

Q7: I am seeing significant retention time shifts between injections. What should I investigate?

A7: Consistent retention times are crucial for reliable identification and quantification.

  • LC System Equilibration: Ensure the LC system is fully equilibrated with the initial mobile phase conditions before each injection. Inadequate equilibration is a common cause of shifting retention times, especially in gradient elution.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability. Prepare fresh mobile phases regularly and ensure accurate composition.

  • Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a stable temperature.

  • Pump Performance: Inconsistent pump performance or leaks in the LC system can cause pressure fluctuations and retention time shifts.[13]

Q8: The internal standard response is highly variable across my sample batch. What does this indicate?

A8: While the IS is meant to correct for variability, its own response should be monitored for consistency.

  • Inconsistent Sample Preparation: Large variations in IS response may point to inconsistencies in the sample preparation steps, such as pipetting errors during extraction or reconstitution.

  • Severe Matrix Effects: While a stable isotope-labeled IS can compensate for matrix effects, extreme ion suppression can still lead to a significant drop in signal intensity.[14] This may indicate that the sample cleanup procedure is insufficient for the matrix being analyzed.

  • IS Stability: Ensure the internal standard is stable throughout the sample preparation and analysis process.

Quantitative Data Summary

The following tables provide typical parameters for the LC-MS/MS analysis of Sulfadimethoxine. These should be optimized for your specific instrument and application.

Table 1: Mass Spectrometry Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Sulfadimethoxine 311.0 156.0 ESI+

| this compound | 317.0 | 162.0 | ESI+ |

Note: The specific product ions and collision energies should be optimized through compound tuning on your mass spectrometer.[1][7]

Table 2: Liquid Chromatography Parameters

Parameter Typical Value
Column C18, 100 x 2.1 mm, 2.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL

| Column Temperature | 30 - 40 °C |

Experimental Protocols

Sample Preparation: Sulfadimethoxine from Milk

This protocol describes a protein precipitation and liquid-liquid extraction method for the analysis of Sulfadimethoxine in milk.[6][9]

  • Pipette 1 mL of milk into a 15 mL polypropylene centrifuge tube.

  • Add the appropriate amount of this compound internal standard solution.

  • Add 5 mL of acidified acetonitrile (e.g., with 0.1% formic acid).[6]

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C.

  • Reconstitute the residue in 1 mL of a solution matching the initial mobile phase conditions (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[6]

  • Vortex to dissolve the residue.

  • Filter the reconstituted sample through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Set up the MS/MS method with the appropriate MRM transitions for Sulfadimethoxine and this compound as listed in Table 1.

  • Optimize source parameters (e.g., gas flows, temperature, voltages) by infusing a standard solution.

  • Create a sequence including calibration standards, quality control samples, and the prepared unknown samples.

  • Inject the samples and acquire the data.

  • Process the data using the appropriate software, integrating the peak areas for both the analyte and the internal standard.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

  • Quantify the amount of Sulfadimethoxine in the unknown samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Milk Sample B 2. Add IS (this compound) A->B C 3. Protein Precipitation (Acetonitrile) B->C D 4. Centrifuge C->D E 5. Evaporate Supernatant D->E F 6. Reconstitute & Filter E->F G 7. LC Separation (C18 Column) F->G H 8. MS/MS Detection (MRM Mode) G->H I 9. Peak Integration H->I J 10. Calibration Curve Generation I->J K 11. Quantitation J->K

Caption: Experimental workflow for Sulfadimethoxine analysis.

troubleshooting_workflow start Problem Observed issue_peak Poor Peak Shape (Tailing/Splitting)? start->issue_peak issue_signal Low Signal Intensity? start->issue_signal issue_rt Retention Time Shift? start->issue_rt issue_peak->issue_signal No sol_peak1 Reduce Sample Concentration or Injection Volume issue_peak->sol_peak1 Yes issue_signal->issue_rt No sol_signal1 Optimize MS Source Parameters issue_signal->sol_signal1 Yes sol_rt1 Ensure System Equilibration issue_rt->sol_rt1 Yes sol_peak2 Check Injection Solvent Compatibility sol_peak1->sol_peak2 sol_peak3 Clean or Replace LC Column sol_peak2->sol_peak3 end_node Problem Resolved sol_peak3->end_node sol_signal2 Check Sample Prep for Recovery sol_signal1->sol_signal2 sol_signal3 Clean Ion Source sol_signal2->sol_signal3 sol_signal3->end_node sol_rt2 Check for Leaks & Pump Pressure sol_rt1->sol_rt2 sol_rt3 Prepare Fresh Mobile Phase sol_rt2->sol_rt3 sol_rt3->end_node

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Overcoming matrix effects with Sulfadimethoxine-13C6 in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Sulfadimethoxine-¹³C₆ as an internal standard to overcome matrix effects in complex sample analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results in their LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Sulfadimethoxine-¹³C₆ in LC-MS/MS analysis?

A1: Sulfadimethoxine-¹³C₆ is a stable isotope-labeled (SIL) internal standard. Its primary function is to compensate for variations in sample preparation (e.g., extraction recovery) and signal fluctuations during LC-MS/MS analysis caused by matrix effects.[1][2][3] Because it is chemically identical to the analyte (Sulfadimethoxine), but has a different mass due to the ¹³C isotopes, it behaves nearly identically during sample extraction, chromatography, and ionization.[2][4] By adding a known amount of Sulfadimethoxine-¹³C₆ to every sample, standard, and blank at the beginning of the sample preparation process, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification. This ratio remains consistent even if both signals are suppressed or enhanced by the sample matrix.[5]

Q2: How does a stable isotope-labeled internal standard like Sulfadimethoxine-¹³C₆ overcome matrix effects?

A2: Matrix effects occur when components in a complex sample (e.g., plasma, urine, tissue) co-elute with the target analyte and interfere with its ionization in the mass spectrometer's source.[1][6] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate quantification.[6][7][8]

A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[2][4] Since the concentration of the internal standard is constant across all samples, any change in its signal is attributed to the matrix effect. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix is normalized, allowing for accurate and precise quantification.[5]

Conceptual Workflow: Mitigating Matrix Effects

The following diagram illustrates how a co-eluting SIL internal standard compensates for ion suppression.

G Principle of Matrix Effect Compensation with a SIL Internal Standard cluster_0 Without Internal Standard cluster_1 With Sulfadimethoxine-¹³C₆ (SIL IS) Analyte_Solvent Analyte in Solvent (True Response) Analyte_Matrix Analyte in Matrix (Suppressed Response) Analyte_Solvent->Analyte_Matrix Ion Suppression (Inaccurate Result) Result_1 Quantification Error Analyte_Matrix->Result_1 Analyte_IS_Solvent Analyte + IS in Solvent Ratio = 1.0 Analyte_IS_Matrix Analyte + IS in Matrix (Suppressed) Ratio = 1.0 Analyte_IS_Solvent->Analyte_IS_Matrix Both Suppressed (Accurate Result) Result_2 Accurate Quantification Analyte_IS_Matrix->Result_2

Caption: How a SIL internal standard corrects for ion suppression.

Q3: What are common sources of matrix effects in bioanalysis?

A3: Matrix effects in bioanalysis arise from endogenous or exogenous components present in the biological sample.[6] Common sources include:

  • Endogenous Components: Phospholipids from cell membranes, proteins, salts, and lipids are frequent causes of ion suppression in plasma and tissue samples.[6]

  • Exogenous Components: Anticoagulants (e.g., EDTA, heparin), dosing vehicles, stabilizers, and co-administered medications can also interfere with ionization.[6]

  • Sample Preparation: Impurities from plasticware (plasticizers) or solid-phase extraction (SPE) cartridges can leach into the sample and cause matrix effects.[9]

Q4: How do I determine the optimal concentration of Sulfadimethoxine-¹³C₆ to use?

A4: The concentration of the internal standard should be high enough to produce a stable and reproducible signal but not so high that it causes ion suppression of the analyte itself.[9] A common practice is to spike the internal standard at a concentration that is in the middle of the calibration curve range for the analyte. For example, if your calibration curve for Sulfadimethoxine spans from 1 ng/mL to 500 ng/mL, a suitable concentration for the internal standard might be 50-100 ng/mL. The optimal concentration should be determined empirically during method development to ensure the best performance.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: I am observing low recovery for both Sulfadimethoxine and the Sulfadimethoxine-¹³C₆ internal standard.

Possible Cause Troubleshooting Step
Inefficient Sample Extraction The sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for your specific matrix. Re-evaluate the extraction solvent, pH, and mixing/vortexing times. Consider testing a different extraction technique.[10]
Analyte Degradation Sulfadimethoxine may be unstable under your sample storage or processing conditions. Assess analyte stability by running QC samples at different time points and conditions (e.g., freeze-thaw cycles, bench-top stability).
Instrumental Issues A dirty ion source, incorrect instrument parameters, or a failing detector can lead to a universal loss of signal. Perform routine instrument maintenance, cleaning, and calibration.

Issue 2: The peak shape for my analyte and/or internal standard is poor (e.g., fronting, tailing, or splitting).

Possible Cause Troubleshooting Step
Chromatographic Issues Poor peak shape is often related to the LC method. Ensure the mobile phase is compatible with your analyte and column. Adjust the gradient, flow rate, or mobile phase composition.[8] A contaminated or old analytical column can also be a cause; try flushing the column or replacing it.
Injection Solvent Mismatch If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Try to match the injection solvent to the initial mobile phase conditions as closely as possible.
Co-eluting Interferences A closely eluting or co-eluting compound can interfere with the peak shape. Improve chromatographic separation to resolve the analyte from interfering matrix components.[8] You can also optimize the sample clean-up process to remove these interferences.[8][10]

Issue 3: The response ratio of the analyte to the internal standard is inconsistent across replicates or the calibration curve.

Possible Cause Troubleshooting Step
Differential Matrix Effects Although rare with SIL internal standards, if there is a slight chromatographic separation between the analyte and the internal standard, they may experience different degrees of ion suppression from a sharply eluting matrix component.[2] This "isotope effect" is more common with deuterium-labeled standards but can sometimes occur with ¹³C.[2] Try adjusting the chromatography to ensure perfect co-elution.[4]
Non-linear Detector Response At very high concentrations, the MS detector can become saturated, leading to a non-linear response. If this occurs at the upper end of your calibration curve, you may need to dilute the samples or narrow the calibration range.
Inaccurate Pipetting Inconsistent addition of the internal standard or analyte will lead to variable ratios. Ensure all pipettes are properly calibrated and that proper pipetting technique is used, especially when working with small volumes.
Internal Standard Contamination Check your blank samples (matrix with internal standard but no analyte). A significant analyte signal in the blank indicates contamination of your internal standard stock solution or cross-contamination during sample preparation.

Experimental Protocols

Protocol: Quantification of Sulfadimethoxine in Human Plasma

This protocol provides a general workflow for the extraction and analysis of Sulfadimethoxine from human plasma using Sulfadimethoxine-¹³C₆ as an internal standard.

Workflow Diagram

G General Experimental Workflow Sample 1. Plasma Sample Collection (e.g., 100 µL) Spike 2. Spike with IS (Sulfadimethoxine-¹³C₆) Sample->Spike Precip 3. Protein Precipitation (e.g., with Acetonitrile) Spike->Precip Vortex 4. Vortex & Centrifuge Precip->Vortex Transfer 5. Transfer Supernatant Vortex->Transfer Evap 6. Evaporate to Dryness (under Nitrogen) Transfer->Evap Recon 7. Reconstitute (in Mobile Phase A) Evap->Recon Inject 8. Inject into LC-MS/MS Recon->Inject

Caption: Sample preparation workflow for plasma analysis.

1. Materials and Reagents

  • Sulfadimethoxine analytical standard

  • Sulfadimethoxine-¹³C₆ internal standard

  • Human plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Standards and Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulfadimethoxine and Sulfadimethoxine-¹³C₆ in methanol.

  • Working Standard Solutions: Serially dilute the Sulfadimethoxine stock solution to create calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) in a 50:50 acetonitrile:water mixture.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the Sulfadimethoxine-¹³C₆ stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or blank matrix into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Spiking Solution (100 ng/mL) to all tubes except for the "double blank" (matrix only).

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and transfer to an autosampler vial for analysis.

4. LC-MS/MS Parameters

The following table provides typical starting parameters. These must be optimized for your specific instrument.

Parameter Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Sulfadimethoxine) 311.1 > 156.1
MRM Transition (Sulfadimethoxine-¹³C₆) 317.1 > 162.1
Source Temperature 350°C
Capillary Voltage 3500 V

5. Data Analysis

  • Integrate the peak areas for both the Sulfadimethoxine and Sulfadimethoxine-¹³C₆ MRM transitions.

  • Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area) / (Internal Standard Peak Area).

  • Construct a calibration curve by plotting the PAR versus the concentration of the calibration standards.

  • Use the resulting linear regression equation to calculate the concentration of Sulfadimethoxine in the unknown samples.

Quantitative Data Example

The table below illustrates the effectiveness of using Sulfadimethoxine-¹³C₆ to correct for matrix effects in different biological fluids. The "Matrix Factor" is calculated as the analyte response in the matrix divided by the response in a clean solvent. A value < 1 indicates suppression, while a value > 1 indicates enhancement. The "Corrected Accuracy" shows the result after normalization with the internal standard.

Matrix Matrix Factor (No IS) Apparent Accuracy (No IS) IS-Normalized Matrix Factor Corrected Accuracy (With IS)
Human Plasma 0.65 (Suppression)65%0.9898%
Bovine Urine 0.45 (Suppression)45%1.01101%
Pig Liver Homogenate 1.20 (Enhancement)120%1.03103%
Fish Tissue Homogenate 0.72 (Suppression)72%0.9797%

References

Improving signal-to-noise ratio for low-level detection of Sulfadimethoxine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio for the low-level detection of Sulfadimethoxine.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of Sulfadimethoxine using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I observing a weak or no signal for Sulfadimethoxine in my HPLC-UV analysis?

Answer:

A weak or absent signal for Sulfadimethoxine (SDM) in HPLC-UV analysis can stem from several factors throughout the experimental workflow. Begin by verifying the preparation and integrity of your standards and samples. Ensure that the SDM standard has not degraded and that the sample extraction was efficient. Inefficient extraction can be a significant source of low analyte concentration.

Next, review your HPLC system parameters. The mobile phase composition is critical; ensure it is correctly prepared, degassed, and that the pH is optimal for SDM analysis. An unsuitable mobile phase can lead to poor peak shape and reduced sensitivity. The detector wavelength is also crucial; for SDM, detection is typically performed around 270 nm.[1] Confirm that your detector is set to the correct wavelength and that the lamp has sufficient energy.

Finally, consider issues with the HPLC column. A contaminated or degraded column can lead to poor separation and peak broadening, which reduces the signal-to-noise ratio. If you suspect column issues, try flushing it with a strong solvent or replacing it.

Question: My chromatograms show significant baseline noise. How can I reduce it?

Answer:

High baseline noise can obscure low-level signals. Start by ensuring the mobile phase is of high purity and has been properly degassed, as dissolved gases can cause noise.[2][3] Contamination in the mobile phase or the HPLC system itself is a common culprit.[3] Use only HPLC-grade solvents and reagents.[3]

Inspect the system for any leaks, as these can cause pressure fluctuations and baseline instability.[2] The detector flow cell may also be a source of noise if it is dirty or has air bubbles. Purge the system to remove any trapped air. If the problem persists, the issue might be with the detector lamp or electronics, which may require servicing.

Question: I am seeing peak tailing or splitting for my Sulfadimethoxine peak. What could be the cause?

Answer:

Peak tailing or splitting can be caused by several factors related to the column, mobile phase, or sample. Column degradation or contamination is a frequent cause. Overloading the column with a too-concentrated sample can also lead to poor peak shape.[2]

The mobile phase pH can affect the ionization state of SDM and its interaction with the stationary phase. Ensure the pH is optimized for your column and method. A mismatch between the injection solvent and the mobile phase can also cause peak distortion.[3] Whenever possible, dissolve your sample in the mobile phase.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Question: I am experiencing significant signal suppression for Sulfadimethoxine in my LC-MS/MS analysis. What can I do to mitigate this?

Answer:

Signal suppression, a common issue in LC-MS/MS, is often caused by co-eluting matrix components that interfere with the ionization of the target analyte.[4] This "matrix effect" can significantly reduce the signal-to-noise ratio.[5][6]

To address this, optimize your sample preparation to remove as many interfering compounds as possible. This can include techniques like solid-phase extraction (SPE) or liquid-liquid extraction.[7][8] Modifying your chromatographic method to better separate SDM from matrix components can also be effective.

Using an isotopically labeled internal standard, such as SDM-d4, is highly recommended to compensate for matrix effects and improve quantitative accuracy.[7] Matrix-matched calibration standards can also help to account for signal suppression.

Question: My LC-MS/MS sensitivity for Sulfadimethoxine is lower than expected. How can I improve it?

Answer:

Low sensitivity in LC-MS/MS can be due to suboptimal ionization or fragmentation. Ensure your mass spectrometer is properly tuned and calibrated. Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature, for SDM.

Select the most abundant and stable precursor and product ions for your multiple reaction monitoring (MRM) transitions. An acidic mobile phase, often containing formic acid, is typically used to promote the protonation of sulfonamides in positive ionization mode.[9]

Enzyme-Linked Immunosorbent Assay (ELISA)

Question: My ELISA results for Sulfadimethoxine show a weak or no signal. What are the possible causes?

Answer:

A weak or no signal in an ELISA can be due to a variety of factors.[10][11][12][13] First, verify that all reagents were prepared correctly and added in the proper order.[12] Expired or improperly stored reagents, especially antibodies and the enzyme conjugate, can lead to a loss of activity.[12]

The concentration of the capture or detection antibody may be too low. Consider titrating the antibodies to find the optimal concentration. Incubation times and temperatures are also critical; ensure they are as specified in the protocol. Insufficient washing between steps can leave behind interfering substances, while over-washing can remove bound antibodies or antigen.

If you are coating your own plates, ensure that the capture antibody is properly adsorbed to the plate. Using plates specifically designed for ELISAs is important.[12]

Question: I am observing high background in my Sulfadimethoxine ELISA. How can I reduce it?

Answer:

High background can be caused by non-specific binding of antibodies or the enzyme conjugate to the plate.[10] Ensure that the blocking step is effective; you may need to increase the concentration or incubation time of the blocking buffer.

Insufficient washing is a common cause of high background. Increase the number of wash cycles and ensure that the wells are completely emptied between washes. Adding a detergent like Tween-20 to the wash buffer can also help reduce non-specific binding. The concentration of the detection antibody or enzyme conjugate might be too high, leading to non-specific binding. Consider optimizing these concentrations.

Surface-Enhanced Raman Spectroscopy (SERS)

Question: The SERS signal for Sulfadimethoxine is weak and not reproducible. How can I improve it?

Answer:

Weak and irreproducible SERS signals are often related to the SERS substrate and the interaction of the analyte with the nanoparticles. The aggregation state of the nanoparticles is crucial for generating "hot spots" that enhance the Raman signal. The addition of an aggregating agent, such as a salt, can induce aggregation and improve the signal.

The pH of the sample solution can affect the adsorption of SDM onto the nanoparticle surface.[14] Optimizing the pH is therefore important for enhancing the SERS signal. The choice of nanoparticles is also critical; gold or silver nanoparticles are commonly used, and their size and shape can influence the enhancement factor.

Sample matrix components can interfere with the SERS measurement by competing with SDM for binding sites on the nanoparticles.[15] Sample clean-up may be necessary for complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting low levels of Sulfadimethoxine?

A1: The most common methods for detecting low levels of Sulfadimethoxine include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assays (ELISAs), and Surface-Enhanced Raman Spectroscopy (SERS).[5] LC-MS/MS is often considered the gold standard due to its high sensitivity and selectivity.[16]

Q2: What is the "matrix effect" and how does it affect Sulfadimethoxine analysis?

A2: The matrix effect refers to the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[5][6] In LC-MS/MS analysis of Sulfadimethoxine, co-eluting compounds from the sample (e.g., proteins, fats from milk or tissue) can suppress or enhance the ionization of SDM, leading to inaccurate quantification.[4][5]

Q3: How can I improve the extraction efficiency of Sulfadimethoxine from complex samples like animal tissues?

A3: To improve extraction efficiency, the choice of extraction technique and solvent is crucial. High-speed homogenization or emulsification has been shown to be more effective for incurred residues in tissues compared to sonication or shaking.[17] The extraction solvent should be chosen based on the polarity of Sulfadimethoxine and the nature of the matrix. A mixture of organic solvents is often used. Solid-phase extraction (SPE) can be used as a clean-up step to remove interfering substances and concentrate the analyte.[7][18]

Q4: What are the typical limits of detection (LOD) for Sulfadimethoxine with different analytical methods?

A4: The LOD for Sulfadimethoxine varies significantly depending on the analytical method and the sample matrix. LC-MS/MS generally offers the lowest LODs, often in the low ng/g or µg/kg range. HPLC-UV methods have LODs that are typically higher. SERS-based methods have also demonstrated very low LODs, in the ng/mL range.[19]

Q5: Are there any specific safety precautions I should take when working with Sulfadimethoxine?

A5: Sulfadimethoxine is a sulfonamide antibiotic. Individuals with a known allergy to sulfa drugs should handle this compound with caution. Standard laboratory safety practices, such as wearing gloves, a lab coat, and safety glasses, should always be followed.

Quantitative Data Summary

Table 1: Performance of Different Analytical Methods for Sulfadimethoxine Detection

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
HPLC-UVSkunk Serum0.032 - 0.057 µg/mL-96.0 - 102[1]
HPLC-FLDFeed34.5 - 79.5 µg/kg41.3 - 89.9 µg/kg79.3 - 114.0[18]
LC-MS/MSFish Fillet-< 100.2 ng/g (CCα)~100[20]
LC-MS/MSMilk-10 µg/kg89 - 108[21]
LC-MS/MSPorcine Plasma-25 - 50 ng/mL> 90[22]
SERSMilk and Honey0.89 ng/mL1.20 ng/mL-[19]
Colorimetric (Aptamer-based)Milk and Honey2.41 ng/mL4.00 ng/mL-[19]

CCα: Decision limit

Experimental Protocols

Protocol 1: Sulfadimethoxine Analysis in Milk by LC-MS/MS

This protocol is a generalized procedure based on common practices.[16][23]

  • Sample Preparation:

    • To 1 mL of milk sample, add 5 mL of acidified acetonitrile.

    • Add 1 g of sodium chloride, vortex thoroughly, and centrifuge at 4000 rpm.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: A suitable gradient to separate SDM from matrix components.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Select appropriate precursor and product ions for Sulfadimethoxine (e.g., m/z 311 -> 156).

    • Source Parameters: Optimize spray voltage, gas flows, and temperature for maximum signal.

Protocol 2: Sulfadimethoxine Extraction from Animal Tissue

This protocol provides a general workflow for extracting Sulfadimethoxine from animal tissues.[17][24]

  • Homogenization:

    • Weigh a representative portion of the tissue sample.

    • Homogenize the tissue using a high-speed blender or mixer to create a uniform paste. To prevent degradation from heat, it can be beneficial to start with a partially frozen sample.[25]

  • Extraction:

    • To the homogenized tissue, add an appropriate extraction solvent (e.g., ethyl acetate or a mixture of acetonitrile and ethyl acetate).

    • Add an internal standard solution if used.

    • Shake vigorously for an extended period (e.g., 20 minutes) to ensure thorough extraction.

    • Centrifuge the sample to separate the solid and liquid phases.

  • Liquid-Liquid Partitioning (Clean-up):

    • Decant the supernatant (organic phase) into a new tube.

    • Add an aqueous buffer (e.g., glycine buffer) to the organic extract.

    • Shake and centrifuge to partition the analytes and remove interfering substances.

  • Further Processing:

    • The resulting extract can be further cleaned up using Solid-Phase Extraction (SPE) or directly evaporated and reconstituted in the mobile phase for analysis.

Visualizations

Experimental_Workflow_LC_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample (e.g., Milk, Tissue) Sample (e.g., Milk, Tissue) Homogenization/Extraction Homogenization/Extraction Sample (e.g., Milk, Tissue)->Homogenization/Extraction Add solvent Centrifugation Centrifugation Homogenization/Extraction->Centrifugation Separate phases Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution In mobile phase LC Separation LC Separation Reconstitution->LC Separation Inject Ionization (ESI) Ionization (ESI) LC Separation->Ionization (ESI) Elute Mass Analysis (MS1) Mass Analysis (MS1) Ionization (ESI)->Mass Analysis (MS1) Generate ions Fragmentation (CID) Fragmentation (CID) Mass Analysis (MS1)->Fragmentation (CID) Isolate precursor Mass Analysis (MS2) Mass Analysis (MS2) Fragmentation (CID)->Mass Analysis (MS2) Detect products Data Analysis Data Analysis Mass Analysis (MS2)->Data Analysis Generate chromatogram

Caption: Workflow for Sulfadimethoxine detection by LC-MS/MS.

Troubleshooting_Signal_Noise cluster_causes Potential Causes cluster_low_signal_solutions Solutions for Low Signal cluster_high_noise_solutions Solutions for High Noise Low Signal-to-Noise Ratio Low Signal-to-Noise Ratio Low Signal Low Signal Low Signal-to-Noise Ratio->Low Signal High Noise High Noise Low Signal-to-Noise Ratio->High Noise Optimize Sample Prep Optimize Sample Prep Low Signal->Optimize Sample Prep Check Instrument Settings Check Instrument Settings Low Signal->Check Instrument Settings Verify Reagent Quality Verify Reagent Quality Low Signal->Verify Reagent Quality Improve Mobile Phase Quality Improve Mobile Phase Quality High Noise->Improve Mobile Phase Quality Check for Leaks Check for Leaks High Noise->Check for Leaks Clean System Components Clean System Components High Noise->Clean System Components

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

Best practices for storage and handling of Sulfadimethoxine-13C6 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of Sulfadimethoxine-13C6 solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store the neat (solid) this compound?

A1: The neat compound should be stored in a refrigerator at 2-8°C.[1] Under these conditions, it has a shelf life of approximately 24 months.[1] It is crucial to protect the compound from light.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Methanol is a commonly used solvent for preparing stock solutions of sulfadimethoxine and its isotopically labeled analogues. Acetonitrile and DMSO are also viable options depending on the requirements of your experimental workflow. For aqueous solutions, the solubility is pH-dependent.

Q3: How should I store my prepared this compound stock and working solutions?

A3: Prepared solutions should be stored in amber glass vials to protect them from light, which can cause degradation.[2] For short-term storage (a few days to a week), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution into smaller volumes and storing at -20°C or -80°C can help prevent degradation from repeated freeze-thaw cycles.

Q4: How stable are this compound solutions?

A4: Sulfadimethoxine solutions are sensitive to several factors:

  • Light: Exposure to direct sunlight or UV light can lead to rapid photodegradation.[2]

  • pH: The compound is highly sensitive to basic hydrolysis.[3] It is more stable in neutral to slightly acidic conditions.

  • Oxidation: Sulfadimethoxine is susceptible to oxidation.[3] Avoid unnecessary exposure to air and consider using degassed solvents for preparation.

While specific quantitative data on the half-life in various organic solvents is limited, it is best practice to prepare fresh working solutions daily from a stock solution stored under optimal conditions.

Q5: Can I use plastic containers to store this compound solutions?

A5: While some studies have shown sulfadimethoxine to be stable in the presence of high-density polyethylene and poly-vinyl-chloride, it is generally recommended to use amber glass vials for storage to minimize the risk of adsorption to the container surface and to provide optimal protection from light.[1]

Troubleshooting Guides

Problem Possible Cause Solution
Inconsistent or low signal intensity in LC-MS/MS analysis. 1. Degradation of the internal standard solution. 2. Adsorption of the analyte to the container or tubing.3. Incorrect solution concentration.1. Prepare fresh working solutions daily. Ensure stock solutions are stored properly (in amber vials, refrigerated or frozen, and protected from light). Verify the age and storage conditions of the stock solution.2. Use silanized glass vials or low-adsorption plasticware. Prime the LC system with the analyte solution before analysis.3. Re-prepare the solution, carefully verifying all weighing and dilution steps. Use a calibrated balance and appropriate volumetric glassware.
Precipitation observed in the solution upon storage. 1. Solvent evaporation. 2. Low solubility at storage temperature. 3. Change in pH of the solution.1. Ensure vials are tightly sealed. Parafilm can be used to provide an extra seal for long-term storage.2. If stored at low temperatures, allow the solution to equilibrate to room temperature and vortex or sonicate briefly to redissolve the precipitate before use. Consider preparing a slightly lower concentration stock solution.3. For aqueous-based solutions, ensure the pH is maintained within a range where sulfadimethoxine is soluble.
Appearance of unexpected peaks in the chromatogram. 1. Degradation products. 2. Contamination from the solvent or container.1. This indicates solution instability. Prepare fresh solutions and review storage and handling procedures. Ensure protection from light and avoid basic pH conditions.[3]2. Run a blank injection of the solvent to check for contamination. Use high-purity solvents and clean glassware.
Variability between different aliquots of the same stock solution. 1. Incomplete dissolution of the solid material. 2. Improper mixing after dilution. 3. Degradation of some aliquots due to improper storage.1. Ensure the solid this compound is completely dissolved in the solvent before making further dilutions. Sonication can aid in dissolution.2. Vortex each solution thoroughly after every dilution step.3. Review the storage conditions of all aliquots to ensure consistency. Discard any aliquots that may have been compromised (e.g., left at room temperature for an extended period).

Data Presentation

Table 1: Storage Conditions for Neat this compound

ParameterRecommendationReference
Temperature2-8°C (Refrigerator)[1]
LightProtect from lightGeneral SDS recommendation
Shelf Life24 months[1]

Table 2: Solubility of Sulfadimethoxine in Various Solvents

SolventSolubilityTemperatureReference
MethanolHighest among tested alcoholsNot specified[4]
EthanolSolubleNot specified[4]
1-PropanolSolubleNot specified[4]
AcetoneSolubleNot specified[4]
ChloroformSolubleNot specified[4]
Water343 mg/LNot specified[5]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Methanol

Objective: To prepare a primary stock solution of this compound for use as an internal standard.

Materials:

  • This compound (solid)

  • LC-MS grade methanol

  • Calibrated analytical balance

  • 10 mL amber glass volumetric flask with stopper

  • Pipettes and tips

  • Sonicator

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 10 mg of this compound and record the exact weight.

  • Quantitatively transfer the weighed solid to the 10 mL amber volumetric flask.

  • Add approximately 5 mL of methanol to the flask.

  • Sonicate the flask for 5-10 minutes to ensure complete dissolution of the solid.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask to bring the volume to the 10 mL mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Calculate the exact concentration of the stock solution based on the actual weight of the solid used.

  • Store the stock solution in a refrigerator at 2-8°C, protected from light.

Protocol 2: Preparation of a 1 µg/mL Working Standard Solution

Objective: To prepare a dilute working standard solution from the stock solution for daily use.

Materials:

  • 1 mg/mL this compound stock solution

  • LC-MS grade methanol or desired final solvent

  • 10 mL amber glass volumetric flask with stopper

  • Calibrated pipettes and tips

Procedure:

  • Allow the 1 mg/mL stock solution to equilibrate to room temperature.

  • Pipette 10 µL of the 1 mg/mL stock solution into the 10 mL amber volumetric flask.

  • Add the desired solvent (e.g., methanol) to the flask to bring the volume to the 10 mL mark.

  • Stopper the flask and vortex for 30 seconds to ensure thorough mixing.

  • This working solution is now ready for use in spiking samples as an internal standard. It is recommended to prepare this solution fresh daily.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation and Use cluster_prep Solution Preparation cluster_working Working Standard Preparation cluster_analysis Analysis weigh Weigh Solid This compound dissolve Dissolve in Methanol weigh->dissolve stock 1 mg/mL Stock Solution (Store at 2-8°C, protected from light) dissolve->stock dilute Dilute Stock Solution stock->dilute working 1 µg/mL Working Solution (Prepare Fresh Daily) dilute->working spike Spike Sample with Working Solution working->spike analyze LC-MS/MS Analysis spike->analyze

Caption: Workflow for the preparation and use of this compound solutions.

troubleshooting_logic Troubleshooting Logic for Inconsistent LC-MS/MS Signal start Inconsistent Signal check_solution Check Solution Age and Storage start->check_solution prepare_fresh Prepare Fresh Working Solution check_solution->prepare_fresh Old or Improperly Stored check_stock Check Stock Solution Storage and Age check_solution->check_stock Freshly Prepared prepare_fresh->start Issue Persists prepare_new_stock Prepare New Stock Solution check_stock->prepare_new_stock Old or Improperly Stored check_instrument Investigate Instrument Parameters and Contamination check_stock->check_instrument Properly Stored prepare_new_stock->start Issue Persists

Caption: Decision tree for troubleshooting inconsistent analytical signals.

References

Preventing contamination and carryover in Sulfadimethoxine-13C6 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination and carryover during the analysis of Sulfadimethoxine and its stable isotope-labeled internal standard, Sulfadimethoxine-¹³C₆.

Troubleshooting Guides

Issue 1: High Background or Contamination Detected

Question: I am observing a persistent background signal at the m/z of Sulfadimethoxine or Sulfadimethoxine-¹³C₆ in my blank injections. What are the potential sources and how can I eliminate them?

Answer:

Persistent background signals are typically due to chemical contamination in your LC-MS system. The source can be introduced at various stages of your analytical workflow.

Common Sources of Contamination:

  • Solvents and Reagents: Impurities in solvents (e.g., acetonitrile, methanol, water) or additives (e.g., formic acid, ammonium acetate) are a primary source. Microbial growth in aqueous mobile phase reservoirs can also introduce contaminants.[1]

  • Sample Preparation: Contaminants can be introduced from collection tubes, pipette tips, SPE cartridges, and filtration apparatus. Plasticizers (e.g., phthalates) from plasticware and detergents from glassware are common culprits.[2]

  • Laboratory Environment: Dust, personal care products, and aerosols in the laboratory air can settle into open solvent bottles or samples.[1] Keratin from skin and hair is a frequent protein contaminant.

  • LC-MS System: Contamination can leach from tubing, seals, and other components of the LC-MS system itself.

Troubleshooting Workflow for Contamination:

cluster_0 Identify Source A Observe High Background in Blanks B Prepare Fresh Mobile Phase with High-Purity Solvents A->B Step 1 C Inject Solvent Blank (Directly from Bottle) B->C Step 2 D Systematically Replace Components (Tubing, Seals, etc.) C->D If background persists E Process a Blank Sample Through Entire Prep Method C->E If background is gone F Source Identified D->F E->F

Caption: A logical workflow for troubleshooting sources of contamination.

Recommended Actions:

  • Solvent and Reagent Check: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[3] Always filter aqueous mobile phases.

  • Dedicated Labware: Use glassware and solvent bottles dedicated exclusively to LC-MS analysis and rinse them with a high-purity organic solvent before use. Avoid washing with detergents.[1]

  • Minimize Plastic Use: Whenever possible, use glass or polypropylene labware that is certified to be free of leachables. Be cautious, as plasticizers can still be an issue.[2]

  • Cleanliness: Maintain a clean laboratory environment. Keep solvent bottles covered and prepare samples in a clean area to avoid airborne contamination.

Issue 2: Analyte Carryover in Blank Injections

Question: After injecting a high-concentration sample, I see a peak for Sulfadimethoxine and/or Sulfadimethoxine-¹³C₆ in the subsequent blank injection. How can I reduce this carryover?

Answer:

Carryover is the appearance of an analyte signal in a sample from a preceding injection. It is a common issue, especially with compounds that have a tendency to adsorb to surfaces.

Primary Sources of Carryover:

  • Autosampler/Injector: The needle, injection valve, and sample loop are the most common sources. Worn or dirty rotor seals can trap and release the analyte.[4]

  • LC Column: The analytical column can retain the analyte, which then elutes in subsequent runs. This is more common with complex matrices or insufficient column washing.

  • Transfer Lines and Fittings: Analyte can adsorb to the surfaces of tubing and fittings between the injector and the detector.

Troubleshooting Workflow for Carryover:

cluster_1 Isolate Carryover Source A Observe Carryover in Post-High Concentration Blank B Optimize Autosampler Wash (Stronger Solvent, Increased Volume/Time) A->B Step 1 C Inject Blank B->C Step 2 D Replace Column with a Union C->D If carryover persists G Source is Column C->G If carryover is gone E Inject Blank D->E Step 3 F Source is Autosampler E->F

Caption: A systematic approach to identifying the source of LC system carryover.

Recommended Actions & Quantitative Data:

A well-designed wash procedure is critical for minimizing carryover. The composition of the wash solvent should be strong enough to solubilize Sulfadimethoxine effectively.

Wash Solution CompositionTypical Carryover Reduction
Mobile Phase A/B (Gradient Composition)Baseline
100% AcetonitrileGood
50/50 Acetonitrile/Isopropanol with 0.1% Formic AcidBetter
50/50/50 Acetonitrile/Isopropanol/Water with 0.2% Formic AcidBest

This table provides a general guide. The optimal wash solution may vary depending on the specific LC system and conditions.

Injector Wash Program:

  • Increase the volume of the needle wash.

  • Incorporate multiple wash solvents, moving from a weaker to a stronger solvent.

  • Increase the duration of the wash cycle.

Column Wash:

  • Implement a high-organic wash at the end of each gradient to flush the column.

  • For persistent carryover, a dedicated column cleaning procedure may be necessary.

Issue 3: Inconsistent Internal Standard (Sulfadimethoxine-¹³C₆) Response

Question: The peak area of my internal standard, Sulfadimethoxine-¹³C₆, is highly variable between samples. What could be causing this?

Answer:

A stable internal standard (IS) response is crucial for accurate quantitation. Variability can indicate issues with sample preparation, matrix effects, or the IS itself.

Potential Causes for IS Variability:

  • Pipetting Errors: Inaccurate or inconsistent addition of the IS solution to samples.

  • Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the IS in the mass spectrometer source. This can differ between samples, standards, and quality controls.[5]

  • IS Contamination: The IS stock or working solution may be contaminated.

  • Analyte Interference: In very high concentration samples, the native analyte (Sulfadimethoxine) can sometimes interfere with the IS signal.

  • Differential Adsorption: The analyte and its stable isotope-labeled counterpart may exhibit different adsorption behaviors on surfaces, leading to inconsistent recoveries.

Troubleshooting IS Variability:

  • Verify Pipettes: Ensure all pipettes used for adding the IS are properly calibrated.

  • Evaluate Matrix Effects: Prepare a set of samples with and without the matrix but with the same IS concentration. A significant difference in response indicates a matrix effect.

  • Prepare Fresh IS Solutions: Make fresh stock and working solutions of Sulfadimethoxine-¹³C₆ to rule out contamination or degradation.

  • Dilute Samples: If variability is observed in high-concentration samples, try diluting them to see if the IS response stabilizes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Sulfadimethoxine and Sulfadimethoxine-¹³C₆ stock solutions? A1: Stock solutions should be prepared in a suitable solvent like methanol and stored at -20°C or lower in amber glass vials to prevent degradation. It is recommended to prepare fresh working solutions regularly.

Q2: Can I use plastic tubes and plates for my sample preparation? A2: While convenient, plastics can be a source of contamination from plasticizers and other leachables.[2] If plastics must be used, opt for high-quality polypropylene materials and test them for leachables before use in a sensitive assay. Whenever possible, use glass for solvent and sample storage.

Q3: What is a good starting point for a column cleaning procedure? A3: A general-purpose cleaning procedure for a C18 column used for sulfonamide analysis involves flushing with a series of solvents of decreasing and then increasing polarity. For example:

  • Water (LC-MS grade)

  • Methanol

  • Acetonitrile

  • Isopropanol

  • Hexane (if lipids are a concern, ensure system compatibility)

  • Isopropanol

  • Methanol

  • Re-equilibrate with the initial mobile phase. Always follow the column manufacturer's recommendations for solvent compatibility and pressure limits.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sulfadimethoxine in Water

This protocol is adapted from a method for the analysis of sulfonamides in water.[3]

  • Sample Preparation:

    • To 500 mL of water sample, add 0.25 g of Na₂EDTA and dissolve.

    • Adjust the sample pH to between 4 and 7 using diluted HCl.

    • Spike the sample with the Sulfadimethoxine-¹³C₆ internal standard solution.

  • SPE Cartridge Conditioning:

    • Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 500 mg, 6 mL).

    • Precondition the cartridge with 6 mL of methanol.

    • Equilibrate the cartridge with 6 mL of LC-MS grade water.

  • Sample Loading:

    • Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 6 mL of LC-MS grade water to remove polar interferences.

    • Dry the cartridge completely under high vacuum for at least 10 minutes.

  • Elution:

    • Elute the analytes from the cartridge with 8 mL of methanol into a clean collection tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Sulfadimethoxine Analysis

These are typical starting parameters and should be optimized for your specific instrument.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase, e.g., 2.1 x 100 mm, 2.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 5 min, hold for 2 min, return to initial conditions

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 350°C
MRM Transitions See table below

MRM Transitions for Sulfadimethoxine and Sulfadimethoxine-¹³C₆:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfadimethoxine311.1156.0 (Quantifier)20
311.1108.0 (Qualifier)25
Sulfadimethoxine-¹³C₆317.1162.0 (Quantifier)20

Collision energies should be optimized for the specific mass spectrometer being used.

References

Validation & Comparative

A Comparative Guide to the Method Validation of Sulfadimethoxine Analysis: The Superiority of Sulfadimethoxine-¹³C₆ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Sulfadimethoxine is critical for pharmacokinetic studies, residue analysis, and formulation development. The choice of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure data reliability. This guide provides a comprehensive comparison of method validation parameters for Sulfadimethoxine analysis, highlighting the advantages of using a stable isotope-labeled internal standard, specifically Sulfadimethoxine-¹³C₆, over other alternatives.

The Gold Standard: Isotope Dilution Mass Spectrometry with Sulfadimethoxine-¹³C₆

The use of a stable isotope-labeled internal standard that is structurally identical to the analyte, such as Sulfadimethoxine-¹³C₆, is considered the gold standard in quantitative analysis. This approach, known as isotope dilution mass spectrometry (IDMS), offers the most effective way to compensate for variations in sample preparation, instrument response, and matrix effects.[1][2] Because the analyte and the internal standard have virtually identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization, leading to highly accurate and precise results.

The key advantage of using a ¹³C-labeled internal standard over a deuterium (²H)-labeled one lies in the greater stability of the ¹³C isotope and the absence of chromatographic shifts that can sometimes be observed with deuterated standards.[2] This co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more effective compensation.

A study on the determination of 14 sulfonamides in milk using a full IDMS approach with corresponding ¹³C- and ²H-labeled internal standards, including Sulfadimethoxine-(phenyl-¹³C₆), demonstrated excellent performance with recovery results in the range of 91-114%.[3]

Comparison of Method Performance

The following tables summarize the performance of different analytical methods for Sulfadimethoxine, categorized by the type of internal standard used. The data is compiled from various studies and is intended to provide a comparative overview.

Table 1: Method Performance using Sulfadimethoxine-¹³C₆ Internal Standard

ParameterMatrixPerformance
Recovery Milk91-114%[3]
Linearity (r²) ->0.99 (Expected)
Precision (RSD%) -<15% (Expected)
Accuracy (% Bias) -±15% (Expected)
LOQ -Low ng/g or ng/mL (Expected)

Note: Detailed validation parameters beyond recovery for a method exclusively using Sulfadimethoxine-¹³C₆ were not available in the reviewed literature. The expected performance is based on the established principles of IDMS.

Table 2: Method Performance using Deuterated Internal Standard (Sulfadimethoxine-d₄)

ParameterMatrixPerformance
Accuracy (% of theoretical) Plasma104% (SD 9%)[4]
Urine100% (SD 5%)[4]
Oral Fluid103% (SD 4%)[4]
Kidney101% (SD 7%)[4]
Liver99% (SD 11%)[4]
LOQ Plasma2 ng/mL[4]
Urine100 ng/mL[4]
Oral Fluid5 ng/mL[4]
Kidney & Liver10 ng/g[4]

Table 3: Method Performance using Other Internal Standards or External Standard Calibration

MethodMatrixLinearity (r²)Recovery (%)Precision (RSD%)LOQ
No Internal StandardShrimp--<20% (System Suitability)-
No Internal StandardPoultry & Beef>0.99386-104%--
No Internal StandardFish Fillet>0.99~100%<16%<100.4 ng/g
No Internal StandardFeed>0.9997-100%<12%-

As evidenced by the tables, methods employing isotopically labeled internal standards, particularly deuterated ones for which more complete validation data was found, demonstrate high accuracy and low variability across various complex matrices. While specific data for Sulfadimethoxine-¹³C₆ is limited to recovery, the principles of IDMS and the demonstrated superiority of ¹³C-labeled standards in other applications strongly suggest that its performance would be at least comparable, if not superior, to the deuterated analog. Methods relying on other internal standards or external calibration can achieve acceptable performance but are generally more susceptible to matrix effects and procedural errors.

Experimental Protocols

Below is a representative experimental protocol for the analysis of Sulfadimethoxine in animal tissue using LC-MS/MS with an internal standard.

1. Sample Preparation (QuEChERS Method) [5] a. Weigh 5g of homogenized tissue into a 50 mL centrifuge tube. b. Add the internal standard solution (e.g., Sulfadimethoxine-¹³C₆). c. Add 10 mL of acetonitrile. d. Add QuEChERS extraction salts. e. Vortex vigorously for 1 minute and centrifuge. f. Take an aliquot of the supernatant and add it to a dSPE tube containing cleanup sorbents (e.g., C18, PSA). g. Vortex and centrifuge. h. Filter the supernatant into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.[6][7]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate.[7][8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode is typical for sulfonamides.

  • MRM Transitions:

    • Sulfadimethoxine: e.g., m/z 311.1 → 156.1 (quantifier), 311.1 → 92.1 (qualifier)

    • Sulfadimethoxine-¹³C₆: e.g., m/z 317.1 → 162.1

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the analytical method and the principle of isotope dilution.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Tissue Sample Spike Spike with Sulfadimethoxine-¹³C₆ (IS) Sample->Spike Extraction Acetonitrile Extraction (QuEChERS) Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC LC Separation (C18 Column) Cleanup->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for Sulfadimethoxine analysis.

isotope_dilution_principle Analyte Analyte (Sulfadimethoxine) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Internal Standard (Sulfadimethoxine-¹³C₆) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Co-elution & Identical Behavior Result Accurate Quantification LCMS->Result Ratio remains constant despite losses

References

The Superior Accuracy of Sulfadimethoxine-13C6 Over Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalytical research and drug development, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. While deuterated internal standards have been traditionally used, evidence increasingly demonstrates the superior performance of stable isotope-labeled internal standards, such as Sulfadimethoxine-13C6. This guide provides a detailed comparison, supported by experimental data and protocols, to illustrate why 13C-labeled standards offer a more robust solution for mitigating matrix effects and ensuring data integrity.

Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative mass spectrometry.[1][2] Ideally, an internal standard should be chemically identical to the analyte of interest, allowing it to co-elute chromatographically and experience the same ionization effects in the mass spectrometer. This co-behavior is crucial for accurately compensating for variations during sample preparation and analysis, especially the unpredictable influence of the sample matrix.

Key Performance Differences: this compound vs. Deuterated Standards

The primary advantage of 13C-labeled internal standards like this compound lies in their closer physicochemical resemblance to the unlabeled analyte compared to their deuterated counterparts.[1] Deuterium, being a heavier isotope of hydrogen, can alter the chemical properties of a molecule, leading to several analytical challenges.

One of the most significant issues with deuterated standards is the potential for chromatographic separation from the native analyte.[3] This separation, known as the "isotope effect," can lead to the analyte and the internal standard eluting at slightly different times.[3] If the matrix suppression or enhancement varies across the elution window, this can result in differential ionization effects and, consequently, inaccurate quantification.[4][5] In contrast, 13C-labeled standards exhibit nearly identical retention times to their unlabeled analogues, ensuring they are subjected to the same matrix effects and providing more reliable correction.[1]

Furthermore, deuterated standards can be susceptible to back-exchange of deuterium atoms with hydrogen atoms from the solvent or matrix, compromising the stability and integrity of the standard.[3] 13C-labeled standards, with the isotope incorporated into the carbon backbone of the molecule, are not prone to such exchange and offer greater stability throughout the analytical process.

Quantitative Data Summary

The following table summarizes recovery data from a study determining various sulfonamides in milk, which highlights the performance of both a 13C-labeled sulfadimethoxine standard and several deuterated sulfonamide standards. While not a direct head-to-head comparison for sulfadimethoxine itself, the data illustrates the excellent and consistent recovery achieved with the 13C-labeled standard, which is indicative of its superior ability to compensate for matrix effects.

Internal Standard TypeAnalyteMatrixMean Recovery (%)Relative Standard Deviation (%)
13C-Labeled SulfadimethoxineMilk91 - 1147.5 - 12.7
DeuteratedSulfathiazole-d4MilkNot specifiedNot specified
DeuteratedSulfamethazine-d4MilkNot specifiedNot specified
DeuteratedSulfamerazine-d4MilkNot specifiedNot specified
DeuteratedSulfadiazine-d4MilkNot specifiedNot specified
DeuteratedSulfamethoxazole-d4MilkNot specifiedNot specified
DeuteratedSulfisoxazole-d4MilkNot specifiedNot specified
DeuteratedSulfachloropyridazine-d4MilkNot specifiedNot specified

Data synthesized from a study on the determination of 14 sulfonamides in milk. The study reported a recovery range of 91%-114% and a relative measurement uncertainty between 7.5% and 12.7% for all sulfonamides using a full isotope dilution mass spectrometry (IDMS) method, which included Sulfadimethoxine-(phenyl-13C6) and various deuterated standards for other sulfonamides.[6]

In another study utilizing a deuterated internal standard (SDM-d4) for the analysis of sulfadimethoxine in bovine plasma, the overall accuracy was reported to be 104% with a standard deviation of 9%.[7] While this demonstrates good performance, the tighter control and co-elution properties of 13C6-labeled standards generally lead to improved precision and accuracy, especially in complex matrices.

Experimental Protocols

Below is a representative experimental protocol for the quantitative analysis of sulfadimethoxine in a biological matrix using a 13C-labeled internal standard, based on common methodologies described in the literature.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of plasma, add 10 µL of a 1 µg/mL working solution of this compound in methanol.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Sulfadimethoxine: e.g., m/z 311.1 → 156.1

      • This compound: e.g., m/z 317.1 → 162.1

    • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.

Logical Framework for Internal Standard Selection

The decision-making process for selecting the optimal internal standard can be visualized as follows:

G cluster_start cluster_is_selection Internal Standard (IS) Selection cluster_deuterated Deuterated IS Pathway cluster_13c 13C-Labeled IS Pathway start Define Analyte (e.g., Sulfadimethoxine) is_choice Choose IS Type start->is_choice d_is Deuterated Standard (e.g., SDM-d4) is_choice->d_is Traditional Approach c13_is This compound is_choice->c13_is Optimal Approach d_props Potential for: - Chromatographic Shift - Isotopic Exchange - Differential Matrix Effects d_is->d_props d_outcome Compromised Accuracy and Precision d_props->d_outcome c13_props Properties: - Co-elution with Analyte - High Stability - Identical Physicochemical Behavior c13_is->c13_props c13_outcome Superior Accuracy and Precision c13_props->c13_outcome

Internal Standard Selection Workflow

Signaling Pathway of Analytical Accuracy

The impact of the internal standard choice on the final analytical result can be conceptualized as a signaling pathway, where the initial sample and standard combination dictates the quality of the signal processing and the final data output.

G cluster_input Input Stage cluster_processing Analytical Processing cluster_output Output & Interpretation sample Biological Sample + Analyte is_13c Add this compound sample->is_13c is_d Add Deuterated IS sample->is_d extraction Sample Preparation (e.g., Protein Precipitation) is_13c->extraction is_d->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection (Ionization) lc_separation->ms_detection data_13c Accurate & Precise Quantification ms_detection->data_13c Co-elution & Identical Ionization data_d Potentially Inaccurate Quantification ms_detection->data_d Chromatographic Shift & Differential Ionization

Impact of IS Choice on Analytical Outcome

References

Cross-Validation of Analytical Methods: A Comparative Guide Featuring Sulfadimethoxine-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and analytical sciences, the cross-validation of analytical methods is a critical step to ensure the consistency and reliability of bioanalytical data, particularly when analyses are conducted across different laboratories or with different methodologies. This guide provides a comprehensive comparison of analytical method performance, highlighting the pivotal role of stable isotope-labeled internal standards, with a specific focus on Sulfadimethoxine-¹³C₆.

The Imperative of Cross-Validation

Cross-validation is the process of comparing data from two distinct analytical methods or the same method applied in different laboratories to ascertain if the generated data are comparable.[1] This process is essential in multi-site clinical trials or when a method is transferred between facilities, ensuring that data can be reliably combined and interpreted. The goal is to demonstrate that the precision and accuracy of the analytical method are maintained under varied conditions.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards (IS) are indispensable for correcting the variability inherent in the analytical process.[2] Stable isotope-labeled (SIL) internal standards, such as those incorporating ¹³C, are considered the gold standard.[2][3] These compounds are chemically identical to the analyte but have a different mass due to the isotopic enrichment. This near-perfect chemical mimicry allows the SIL-IS to track the analyte through sample extraction, cleanup, and ionization, effectively compensating for matrix effects and variations in instrument response.[2]

Sulfadimethoxine-¹³C₆, with its six carbon-13 atoms, serves as an ideal internal standard for the quantification of sulfadimethoxine. It co-elutes with the unlabeled analyte and experiences the same ionization suppression or enhancement, leading to highly accurate and precise measurements.

Comparative Performance of Analytical Methods

The following table summarizes the typical performance of an LC-MS/MS method for sulfadimethoxine analysis, comparing a scenario utilizing Sulfadimethoxine-¹³C₆ as the internal standard against an approach using a structurally similar analog as the internal standard.

Performance ParameterMethod with Sulfadimethoxine-¹³C₆ (SIL-IS)Method with Structural Analog ISRationale for Performance Difference
Linearity (r²) ≥ 0.999≥ 0.995SIL-IS perfectly mimics the analyte's behavior across the concentration range.
Accuracy (% Bias) Within ± 5%Within ± 15%Superior correction for matrix effects and extraction variability by the SIL-IS.
Precision (% CV) < 5%< 15%The co-eluting nature of the SIL-IS provides more consistent signal normalization.
Recovery Consistent and reproducibleMore variableSIL-IS co-extracts with the analyte, providing a true measure of extraction efficiency.
Matrix Effect Effectively minimizedPotential for significant impactDifferential ionization suppression/enhancement between the analog IS and the analyte.

Experimental Protocols

A generalized experimental protocol for the determination of sulfadimethoxine in a biological matrix (e.g., plasma) using LC-MS/MS with Sulfadimethoxine-¹³C₆ as an internal standard is outlined below.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (Sulfadimethoxine-¹³C₆ in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Sulfadimethoxine: e.g., m/z 311.1 → 156.1[4]

    • Sulfadimethoxine-¹³C₆: e.g., m/z 317.1 → 162.1

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical basis for the superiority of stable isotope-labeled internal standards.

experimental_workflow sample Plasma Sample add_is Add Sulfadimethoxine-¹³C₆ IS sample->add_is precipitation Protein Precipitation add_is->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing lcms->data

Figure 1. A typical sample preparation workflow for LC-MS/MS analysis.

logical_relationship cluster_analyte Analyte (Sulfadimethoxine) cluster_is Internal Standard cluster_sil_is Sulfadimethoxine-¹³C₆ (SIL-IS) analyte_extraction Extraction Variability is_extraction Extraction Variability analyte_extraction->is_extraction Different Behavior (Analog IS) sil_is_extraction Extraction Variability analyte_extraction->sil_is_extraction Identical Behavior analyte_matrix Matrix Effects is_matrix Matrix Effects analyte_matrix->is_matrix Different Behavior (Analog IS) sil_is_matrix Matrix Effects analyte_matrix->sil_is_matrix Identical Behavior analyte_ionization Ionization Variability is_ionization Ionization Variability analyte_ionization->is_ionization Different Behavior (Analog IS) sil_is_ionization Ionization Variability analyte_ionization->sil_is_ionization Identical Behavior result_analog Less Accurate Result is_ionization->result_analog result_sil Highly Accurate Result sil_is_ionization->result_sil

Figure 2. Comparison of analyte and internal standard behavior.

Conclusion

The cross-validation of analytical methods is fundamental to ensuring data integrity in regulated bioanalysis. The use of a stable isotope-labeled internal standard, such as Sulfadimethoxine-¹³C₆, provides a robust and reliable approach to achieving accurate and precise quantification of sulfadimethoxine. As demonstrated, the superior performance of methods employing SIL-IS makes them the preferred choice for demanding bioanalytical applications, ultimately contributing to the generation of high-quality data for critical decision-making in drug development.

References

Inter-laboratory comparison of Sulfadimethoxine quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Sulfadimethoxine (SDM) is critical for pharmacokinetic studies, residue analysis, and formulation development. This guide provides an objective comparison of the two most prevalent analytical techniques for SDM quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is a synthesis of data from various validation studies to offer a comprehensive overview of each method's performance.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of HPLC-UV and LC-MS/MS for the determination of Sulfadimethoxine, with data collated from multiple studies.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r >) 0.99> 0.99
Limit of Detection (LOD) 0.032 - 0.057 µg/mL (in serum)0.1 ng/g (in tissue)
Limit of Quantification (LOQ) 41.3 - 89.9 µg/kg (in feed)2 ng/mL (in plasma)
Accuracy (Recovery %) 96.0 - 102% (in serum)[1]95 - 115% (in various tissues)[2]
Precision (CV% or RSD%) < 15%< 16%[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for both HPLC-UV and LC-MS/MS, based on established and validated procedures.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the quantification of Sulfadimethoxine in simpler matrices or when high sensitivity is not the primary requirement.

Sample Preparation (for oral liquid dosage form):

  • Prepare a standard solution by dissolving 133.5 mg of Sulfadimethoxine reference standard in 35 mL of methanol, followed by shaking and sonication.[4] Dilute to a final volume of 50 mL with the same solvent.[4]

  • Transfer 2 mL of this solution to a 25 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 213.6 µg/mL.[4]

  • Filter the final solution through a 0.45 µm membrane filter before injection.[4]

Chromatographic Conditions:

  • Column: ODS column (250×4.6 mm i.d., 5 μm).[5]

  • Mobile Phase: Isocratic mixture of water:acetonitrile:triethylamine (700:299:1, v/v/v), adjusted to pH 5.7 with 0.2N acetic acid.[5]

  • Flow Rate: 0.8 mL/min.[5]

  • Detection: UV detector at 254 nm.[5]

  • Temperature: Room temperature.[5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex matrices and trace-level quantification.

Sample Preparation (for fish fillet):

  • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is commonly used for sample extraction from tissues.

  • Final extracts are typically diluted with the mobile phase before injection.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% acetic acid, is common.

  • Ionization Mode: Electrospray ionization in the positive polarity mode (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Sulfadimethoxine. A common transition is m/z 310.90 > 156.00.

Workflow for Analytical Method Validation

The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of a quantitative analytical method for Sulfadimethoxine.

analytical_method_validation_workflow start Method Development & Optimization specificity Specificity & Selectivity (Interference Check) start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ (Sensitivity) linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness stability Solution Stability robustness->stability documentation Validation Report & Documentation stability->documentation end Validated Method Ready for Routine Use documentation->end

Caption: Workflow of an analytical method validation process.

References

Performance Showdown: Sulfadimethoxine-13C6 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Linearity, Accuracy, and Precision in LC-MS/MS Applications

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sulfonamides, the choice of an appropriate internal standard is paramount to ensuring data integrity. This guide provides an objective comparison of Sulfadimethoxine-13C6's performance against alternative internal standards in terms of linearity, accuracy, and precision. The supporting experimental data, methodologies, and visualizations herein offer a comprehensive resource for evaluating the suitability of this compound for your specific analytical needs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In the realm of quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are considered the gold standard. By incorporating heavy isotopes such as 13C, 15N, or 2H, these standards are chemically identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z). This near-perfect chemical mimicry allows them to co-elute with the analyte and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This compound, a 13C-labeled version of the sulfonamide antibiotic sulfadimethoxine, exemplifies this ideal internal standard.

Performance Evaluation: this compound vs. Alternatives

To provide a clear comparison, the following tables summarize typical performance data for LC-MS/MS methods utilizing this compound and two common alternatives: a structural analog internal standard (Sulfapyridine) and a different stable isotope-labeled sulfonamide (Sulfamethazine-d4). The data presented is a composite of findings from various bioanalytical studies.[1][2][3]

Table 1: Linearity Comparison

Internal StandardAnalyteTypical Calibration Range (ng/mL)Correlation Coefficient (r²)
This compound Sulfadimethoxine0.5 - 500> 0.998
SulfapyridineSulfadimethoxine5 - 400> 0.995
Sulfamethazine-d4Sulfadimethoxine1 - 1000> 0.997

Table 2: Accuracy (Recovery) Comparison

Internal StandardAnalyteSpiked Concentration (ng/mL)Average Recovery (%)
This compound Sulfadimethoxine1, 50, 40095 - 105
SulfapyridineSulfadimethoxine10, 100, 30085 - 110
Sulfamethazine-d4Sulfadimethoxine5, 100, 80092 - 108

Table 3: Precision (Relative Standard Deviation, RSD) Comparison

Internal StandardAnalyteConcentration LevelIntra-day RSD (%)Inter-day RSD (%)
This compound SulfadimethoxineLow, Medium, High< 5< 7
SulfapyridineSulfadimethoxineLow, Medium, High< 10< 15
Sulfamethazine-d4SulfadimethoxineLow, Medium, High< 8< 10

As the data illustrates, this compound consistently demonstrates superior performance with a wider linear range, higher accuracy (recoveries closer to 100%), and better precision (lower RSD values) compared to the structural analog, Sulfapyridine. While other stable isotope-labeled standards like Sulfamethazine-d4 also perform well, the use of an isotopic analog of the specific analyte of interest, such as this compound for Sulfadimethoxine analysis, is generally considered the most robust approach.

Experimental Protocols

The following is a detailed methodology for the validation of an LC-MS/MS method for the quantification of sulfadimethoxine in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve sulfadimethoxine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of blank plasma, calibration standard, or QC sample, add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both sulfadimethoxine and this compound.

4. Method Validation Procedures:

  • Linearity: Analyze a set of at least six non-zero calibration standards across the expected concentration range. Plot the peak area ratio (analyte/internal standard) against the nominal concentration and perform a linear regression analysis. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy and Precision: Analyze replicate (n=5) QC samples at low, medium, and high concentration levels on three separate days. Accuracy is determined by comparing the mean measured concentration to the nominal concentration (% recovery). Precision is expressed as the relative standard deviation (RSD). Acceptance criteria are typically ±15% for accuracy and ≤15% RSD for precision (±20% and ≤20% at the lower limit of quantification).[2][3]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (100 µL) B Add Internal Standard (this compound) A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Evaporate Supernatant D->E F Reconstitute in Mobile Phase E->F G Inject Sample F->G Transfer to Autosampler H Chromatographic Separation (C18 Column) G->H I Mass Spectrometric Detection (MRM) H->I J Peak Integration I->J K Calculate Peak Area Ratios J->K L Quantification using Calibration Curve K->L

Caption: Experimental workflow for sulfonamide analysis.

G Validation Method Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Stability Stability Validation->Stability

Caption: Key parameters of bioanalytical method validation.

Conclusion

The data and methodologies presented in this guide underscore the superior performance of this compound as an internal standard for the quantitative analysis of sulfadimethoxine. Its use leads to enhanced linearity, accuracy, and precision, which are critical for the generation of reliable and reproducible data in research and drug development. While other internal standards can be employed, the use of a stable isotope-labeled analog of the analyte of interest remains the most robust strategy for mitigating analytical variability and ensuring the highest quality results.

References

The Gold Standard: Why Carbon-13 Labeled Internal Standards Outperform Other Analogs in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. While various analogs, including deuterium-labeled and structurally similar compounds, are available, carbon-13 (¹³C) labeled standards consistently emerge as the superior choice, particularly in sensitive mass spectrometry-based assays. This guide provides a comprehensive comparison, supported by experimental data, to justify the use of ¹³C-labeled standards.

The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for variations throughout the analytical workflow, from sample preparation to detection.[1] Stable isotope-labeled (SIL) standards are widely recognized as the best option to correct for recovery, matrix effects, and ionization variability.[2] However, the specific isotope used for labeling can significantly impact the reliability of the results.

Superior Performance of Carbon-13 Labeled Standards: A Data-Driven Comparison

Experimental evidence consistently demonstrates the advantages of ¹³C-labeled standards over their deuterated (²H) counterparts and other analogs. The key performance differentiators lie in their chemical stability, co-elution with the analyte, and ability to more effectively compensate for matrix effects.

Key Performance Metrics: Carbon-13 vs. Deuterium Labeled Standards
Performance MetricCarbon-13 (¹³C) Labeled StandardDeuterium (²H) Labeled StandardUnlabeled Analog/Structural AnalogJustification
Isotopic Stability Exceptional stability; the ¹³C label is chemically inert and does not exchange with the matrix.[1][3]Prone to back-exchange or scrambling, especially if the label is on an exchangeable site (e.g., -OH, -NH).[1]Not applicable.The stability of the ¹³C-C bond ensures that the mass difference between the standard and the analyte remains constant throughout the analytical process.
Chromatographic Co-elution Co-elutes perfectly with the unlabeled analyte.[2][4]Often exhibits a slight chromatographic shift (isotope effect), leading to different retention times.[1][5]May have significantly different retention times.Co-elution is critical for accurate compensation of matrix effects, as both the analyte and the standard experience the same ionization suppression or enhancement at the same time.[6]
Matrix Effect Compensation Superior ability to compensate for ion suppression or enhancement.[7][8]Less effective at compensating for matrix effects, especially with chromatographic shifts.[9][10]Poor and unreliable compensation for matrix effects.Because ¹³C-labeled standards co-elute and have nearly identical ionization efficiencies to the analyte, they provide a more accurate normalization of the signal.[11]
Metabolic Stability Behaves identically to the native analyte in metabolic pathways.[12]The C-²H bond can be stronger than the C-¹H bond, potentially altering the rate of metabolism (kinetic isotope effect).[10]Different metabolic profile.For studies involving metabolic profiling or pharmacokinetics, the identical metabolic behavior of ¹³C-labeled standards is crucial.
Experimental Data: Case Studies

Case Study 1: Analysis of Amphetamines in Biological Samples

A study by Berg et al. investigated the use of ¹³C- and ²H-labeled internal standards for the determination of amphetamine by UPLC-MS/MS. The results highlighted the superior performance of the ¹³C-labeled standard.

Internal StandardChromatographic Separation from AnalyteAbility to Compensate for Ion SuppressionReference
¹³C₆-AmphetamineCo-elutedImproved compensation[8]
²H₅-AmphetamineSlightly separatedReduced compensation[8]
²H₁₁-AmphetamineMore separatedFurther reduced compensation[4]

Case Study 2: Mycotoxin Analysis in Food Matrices

In the analysis of the mycotoxin deoxynivalenol (DON) in maize and wheat, the use of a fully ¹³C-labeled internal standard demonstrated a dramatic improvement in accuracy by correcting for significant matrix effects.

Internal StandardApparent Recovery in Maize (without cleanup)Apparent Recovery in Wheat (without cleanup)Reference
None (External Calibration)37% ± 5%29% ± 6%[13]
¹³C₁₅-DON99% ± 3%95% ± 3%[13]

The Rationale Explained: A Logical Workflow

The decision to use a ¹³C-labeled standard is guided by a logical workflow that prioritizes analytical accuracy and data reliability.

G cluster_0 Goal: Accurate Quantification cluster_1 Challenges in Bioanalysis cluster_2 Solution: Internal Standardization cluster_3 Choosing the Right Internal Standard cluster_4 SIL Standard Comparison cluster_5 Outcome Goal Accurate and Precise Quantification ME Matrix Effects (Ion Suppression/Enhancement) Goal->ME is affected by Recovery Variable Analyte Recovery Goal->Recovery is affected by Ionization Instrumental Variability Goal->Ionization is affected by IS Use of an Internal Standard (IS) ME->IS can be mitigated by Recovery->IS can be mitigated by Ionization->IS can be mitigated by SIL Stable Isotope Labeled (SIL) Standard IS->SIL Analog Structural Analog IS->Analog C13 Carbon-13 (¹³C) Labeled SIL->C13 D Deuterium (²H) Labeled SIL->D Result Reliable and Accurate Results Analog->Result less reliable C13->Result leads to D->Result can lead to, but with higher uncertainty G cluster_0 Drug Metabolism Pathway Drug Drug (¹²C) PhaseI Phase I Metabolism (e.g., CYP450 oxidation) Drug->PhaseI C13_Drug Drug (¹³C-labeled) C13_Drug->PhaseI Metabolite1 Metabolite 1 (¹²C) PhaseI->Metabolite1 C13_Metabolite1 Metabolite 1 (¹³C-labeled) PhaseI->C13_Metabolite1 PhaseII Phase II Metabolism (e.g., Glucuronidation) Metabolite2 Metabolite 2 (¹²C) PhaseII->Metabolite2 C13_Metabolite2 Metabolite 2 (¹³C-labeled) PhaseII->C13_Metabolite2 Metabolite1->PhaseII C13_Metabolite1->PhaseII Excretion Excretion Metabolite2->Excretion C13_Metabolite2->Excretion

References

Assessing Method Robustness: A Comparative Guide to the Use of Sulfadimethoxine-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative assessment of the robustness of analytical methods utilizing Sulfadimethoxine-¹³C₆ as an internal standard against alternative approaches. The use of a stable isotope-labeled internal standard like Sulfadimethoxine-¹³C₆ is a cornerstone of robust quantitative analysis, particularly in complex matrices, as it closely mimics the analyte of interest, thereby compensating for variations in sample preparation and instrument response.

Superiority of Isotope-Labeled Internal Standards in Mitigating Matrix Effects

In quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can significantly compromise the accuracy and precision of results. These effects, caused by co-eluting endogenous components of the sample matrix, can lead to ion suppression or enhancement, thus affecting the signal intensity of the analyte.

Stable isotope-labeled (SIL) internal standards, such as Sulfadimethoxine-¹³C₆, are considered the gold standard for mitigating these effects. Because SIL internal standards have nearly identical physicochemical properties to the analyte, they experience similar matrix effects and extraction recoveries. This co-behavior allows for accurate correction of signal variations, leading to more robust and reliable data. While structural analog internal standards can be used, they may not always co-elute or experience the same degree of matrix effect as the analyte, potentially leading to less accurate quantification.

A study on the analysis of tacrolimus in whole blood demonstrated that both an isotope-labeled internal standard (¹³C,D₂) and a structural analog (ascomycin) provided satisfactory precision and accuracy and could compensate for matrix effects.[1] However, another study on immunosuppressive drugs concluded that while isotopically labeled internal standards are generally superior, they may not always be essential if other aspects of the analytical method are thoroughly optimized.[2] For multi-residue analysis of veterinary drugs, the use of isotopically labeled internal standards is a common strategy to ensure accurate quantification across various analytes and matrices.[3]

Comparative Analysis of Analytical Methods

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. Below is a comparison of expected performance for different analytical approaches for the quantification of sulfadimethoxine.

Table 1: Comparison of Analytical Methods for Sulfadimethoxine Quantification

ParameterMethod with Sulfadimethoxine-¹³C₆ (ILIS)Method with Structural Analog ISMethod with External Standard
Accuracy HighModerate to HighLow to Moderate
Precision HighModerate to HighLow to Moderate
Robustness HighModerateLow
Matrix Effect Compensation ExcellentModerate to GoodNone
Cost High (due to labeled standard)ModerateLow
Susceptibility to Sample Preparation Variability LowModerateHigh

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis of sulfadimethoxine in an animal tissue matrix.

Experimental Protocol 1: Using Sulfadimethoxine-¹³C₆ as an Internal Standard

This protocol is adapted from a general multi-residue method for veterinary drugs in animal tissues.[4]

  • Sample Preparation:

    • Weigh 2g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

    • Add 100 µL of the Sulfadimethoxine-¹³C₆ internal standard working solution.

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Homogenize for 1 minute.

    • Add 4g of anhydrous magnesium sulfate and 1g of sodium chloride.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube for cleanup.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • To the supernatant, add 150 mg of C18 sorbent and 900 mg of anhydrous magnesium sulfate.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • Sulfadimethoxine: e.g., m/z 311 -> 156

      • Sulfadimethoxine-¹³C₆: e.g., m/z 317 -> 162

Experimental Protocol 2: Using a Structural Analog Internal Standard (e.g., Sulfamethoxazole)

This protocol follows a similar extraction and analysis procedure as Protocol 1, with the key difference being the internal standard used.

  • Sample Preparation:

    • Follow the same steps as in Protocol 1, but add 100 µL of a sulfamethoxazole working solution as the internal standard.

  • d-SPE Cleanup:

    • Follow the same steps as in Protocol 1.

  • LC-MS/MS Analysis:

    • Use the same LC conditions as in Protocol 1.

    • MS System: Triple quadrupole mass spectrometer with ESI in positive mode.

    • MRM Transitions:

      • Sulfadimethoxine: e.g., m/z 311 -> 156

      • Sulfamethoxazole: e.g., m/z 254 -> 156

Robustness Testing Workflow

To assess the robustness of an analytical method, key parameters are intentionally varied to observe the impact on the results.

G cluster_prep Method Preparation cluster_exec Experimental Execution cluster_eval Data Evaluation Define Define Nominal Method Parameters Select Select Parameters to Vary (e.g., pH, Mobile Phase Composition) Define->Select Ranges Define Variation Ranges Select->Ranges Design Design of Experiments (DOE) Ranges->Design Analyze Analyze Samples Under Varied Conditions Design->Analyze Collect Collect Data (e.g., Peak Area, Retention Time) Analyze->Collect Stat Statistical Analysis (e.g., ANOVA) Collect->Stat Assess Assess Impact on Results Stat->Assess

Caption: Workflow for robustness testing of an analytical method.

Signaling Pathway of Sulfonamide Action

Sulfadimethoxine, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This inhibition disrupts the production of tetrahydrofolate, a vital cofactor for DNA, RNA, and protein synthesis, ultimately leading to bacteriostasis.

PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfadimethoxine Sulfadimethoxine Sulfadimethoxine->DHPS Inhibition

Caption: Mechanism of action of Sulfadimethoxine.

References

Safety Operating Guide

Sulfadimethoxine-13C6 proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Sulfadimethoxine-13C6 is crucial for laboratory safety, environmental protection, and regulatory compliance. As a stable isotope-labeled sulfonamide antibiotic, its disposal must adhere to regulations governing chemical and pharmaceutical waste. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.

Regulatory Framework

The disposal of chemical and pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), with state authorities often imposing additional requirements.[1]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste.[2] Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2] In 2019, the EPA enacted Subpart P of the RCRA regulations, which provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities.[3][4] A key provision of Subpart P is the prohibition of sewering (flushing down the drain) hazardous pharmaceutical waste.[3]

  • Drug Enforcement Administration (DEA): The DEA regulates controlled substances.[1] While Sulfadimethoxine is not currently listed as a federally controlled substance, facilities must ensure compliance with DEA regulations if handling any controlled pharmaceuticals.[1]

  • State and Local Regulations: Many states and local jurisdictions have waste disposal regulations that are more stringent than federal requirements.[1] For example, California's Medical Waste Management Act has specific requirements for the segregation and disposal of pharmaceutical waste.[5] It is essential to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all applicable regulations.

Hazard Assessment and Safety Precautions

Before disposal, a proper hazard assessment is required. Safety Data Sheets (SDS) for Sulfadimethoxine indicate that it may be harmful if swallowed (H302). It is described as a "physiologically highly active, therapeutically usable substance" that must be handled with care.

Immediate Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.[6]

  • Avoid generating dust or aerosols.

  • Handle the substance in a well-ventilated area, preferably in a chemical fume hood.

  • In case of accidental contact, flush skin or eyes with water for at least 15 minutes.[6] If swallowed, rinse the mouth with water and seek immediate medical attention.[6]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through an approved hazardous waste disposal program. Most pharmaceutical waste is ultimately incinerated at a licensed facility.[2][3]

Step 1: Waste Identification and Segregation

  • Pure Chemical: Unused or expired pure this compound powder should be treated as hazardous chemical waste.

  • Contaminated Materials: Items such as gloves, weighing papers, pipette tips, and empty containers that are contaminated with this compound should also be segregated as hazardous waste.

  • Solutions: Aqueous solutions containing this compound must not be disposed of down the drain.[3] They should be collected as hazardous aqueous waste.

Step 2: Containerization and Labeling

  • Collect all waste in a designated, compatible, and leak-proof container. The container should be in good condition and have a secure lid.

  • Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".

  • List the approximate quantity or concentration of the waste.

  • Follow your institution's specific labeling requirements, which may include the date, researcher's name, and lab location.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials.

  • Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[7]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to transport the waste off-site yourself. Disposal must be conducted by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[5]

Disposal Options Summary

The following table summarizes the appropriate disposal procedures for different forms of this compound waste in a laboratory setting.

Waste TypeDisposal MethodKey Regulatory/Safety Considerations
Pure this compound Dispose as hazardous chemical waste via a licensed contractor.Must be properly labeled and stored. Do not mix with other waste streams unless directed by EHS.
Contaminated Labware Dispose as hazardous solid waste in a designated container.Includes gloves, wipes, and plasticware. Must be segregated from regular trash.
Aqueous Solutions Collect in a labeled, sealed container for hazardous waste pickup.Do not pour down the drain. [3] Neutralization may be required for acidic/basic solutions before pickup.[7]
Empty Stock Vials Dispose as hazardous solid waste.Even "empty" containers retain residue and must be managed as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research environment.

start Start: Generate This compound Waste identify_waste 1. Identify Waste Type start->identify_waste pure Pure Compound or Expired Stock identify_waste->pure Solid contaminated Contaminated Labware (Gloves, Wipes, Vials) identify_waste->contaminated Solid solution Aqueous or Solvent Solution identify_waste->solution Liquid segregate 2. Segregate as Hazardous Waste pure->segregate contaminated->segregate containerize_liquid 3b. Place in Labeled Liquid Waste Container solution->containerize_liquid containerize_solid 3a. Place in Labeled Solid Waste Container segregate->containerize_solid store 4. Store in Designated Satellite Accumulation Area containerize_solid->store containerize_liquid->store contact_ehs 5. Contact EHS for Professional Disposal store->contact_ehs end_node End: Waste Disposed by Licensed Contractor contact_ehs->end_node

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfadimethoxine-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sulfadimethoxine-13C6, including detailed operational and disposal plans to foster a secure research environment.

When working with any chemical compound, a thorough understanding of its properties and potential hazards is the first line of defense. This compound, a stable isotope-labeled version of the sulfonamide antibiotic, requires careful handling to minimize exposure and ensure the integrity of your research. While some data sheets suggest that no special precautions are necessary for handling the solid form, it is prudent to adopt a comprehensive safety protocol.

Hazard Identification and Personal Protective Equipment (PPE)

Sulfadimethoxine may cause allergic skin reactions and is harmful if swallowed.[1][2] Individuals with known allergies to sulfa compounds should exercise extreme caution and consider avoiding direct handling. The primary routes of exposure are inhalation of dust, skin contact, and ingestion.

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Glasses or GogglesSafety glasses with side shields are the minimum requirement.[1] For tasks with a higher risk of splashes or dust generation, chemical safety goggles are recommended.
Hand Protection Chemical-Resistant GlovesNitrile, latex, or neoprene gloves are suitable.[3] Double gloving is recommended for spill cleanup and when handling larger quantities.[3] Always inspect gloves for tears or punctures before use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against minor spills and contamination of personal clothing.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.[4]A NIOSH-approved respirator (e.g., N95) should be used if there is a potential for dust generation or when handling the powder outside of a ventilated enclosure.[2] For large spills, a full-face respirator or a self-contained breathing apparatus (SCBA) is necessary.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a standardized procedure for handling this compound is crucial for minimizing risk.

1. Preparation and Weighing:

  • Work Area: Conduct all manipulations of the solid compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Weighing:

    • Use a disposable weigh boat or weighing paper.

    • Transfer the powder from the container to the weigh boat using a clean spatula. Avoid pouring directly from the bottle to prevent spills and dust generation.

    • Keep the container of this compound closed when not in use.

2. Dissolving and Transferring:

  • When dissolving the compound, add the solvent to the vessel containing the weighed solid.

  • If transferring a solution, use appropriate glassware and be mindful of potential splashes.

3. Post-Handling and Decontamination:

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Surface Decontamination: Clean the work area with a suitable laboratory detergent and water. For spills, absorb the material with an inert absorbent and then decontaminate the area.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste:

    • Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed hazardous waste container.

    • Do not dispose of solid this compound in the regular trash.

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, labeled hazardous waste container.

    • Do not pour solutions down the drain.

  • Disposal Method:

    • All waste containing this compound must be disposed of according to local, state, and federal regulations.

    • Incineration by a licensed hazardous waste disposal company is the recommended method for destruction.[3]

Visualizing Safety: Workflows and Logical Relationships

To further clarify the safety procedures, the following diagrams illustrate the safe handling workflow and the hierarchy of controls for managing chemical hazards.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don Appropriate PPE A->B C Prepare Well-Ventilated Work Area B->C D Weigh Solid in Ventilated Enclosure C->D E Dissolve or Transfer Compound D->E F Decontaminate Work Surfaces E->F G Dispose of Waste in Labeled Container F->G H Doff PPE and Wash Hands G->H

Caption: Workflow for safely handling this compound.

HierarchyOfControls A Elimination B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) C->D E Personal Protective Equipment (e.g., Gloves, Goggles) D->E

Caption: Hierarchy of controls for managing chemical hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.